5-Chloro-1,3-dihydroisobenzofuran-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-dihydro-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,8,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNJSGGYQNAEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 5-Chloro-1,3-dihydroisobenzofuran-1-ol
The following technical guide details the chemical structure, synthesis, and properties of 5-Chloro-1,3-dihydroisobenzofuran-1-ol (also known as 5-chlorophthalalan-1-ol).
Core Identity & Pharmaceutical Applications
Executive Summary
This compound (CAS: 98216-82-1) is a cyclic hemiacetal (lactol) derivative of 5-chlorophthalide.[1][2] It serves as a critical electrophilic intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), structurally related to Citalopram and Escitalopram. Its chemical significance lies in its ring-chain tautomerism , where it exists in equilibrium with 5-chloro-2-(hydroxymethyl)benzaldehyde .[1][2] This "masked aldehyde" behavior allows it to undergo unique nucleophilic additions (e.g., Grignard reactions) while maintaining the stability of a heterocycle during storage.
Chemical Identity & Structural Analysis
The compound is a bicyclic ether featuring a fused benzene and furan ring, with a hydroxyl group at the anomeric position (C1) and a chlorine substituent at the C5 position of the benzene ring.
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 5-Chlorophthalalan-1-ol; 5-Chloro-1-hydroxyphthalan |
| CAS Number | 98216-82-1 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| SMILES | Clc1cc2C(O)OCc2cc1 |
| Structure Type | Cyclic Hemiacetal (Lactol) |
Ring-Chain Tautomerism
Unlike simple alcohols, this compound is not static.[1][2] In solution, it undergoes reversible ring opening to form a hydroxy-aldehyde.[1][2] This equilibrium is solvent-dependent; polar protic solvents stabilize the open chain, while non-polar solvents favor the cyclic lactol.[2]
Figure 1: Dynamic equilibrium between the cyclic lactol and open-chain aldehyde forms.
Physicochemical Properties
The following data is synthesized from experimental values of structural analogs (phthalides) and calculated descriptors.
| Property | Value / Description |
| Physical State | White to off-white solid or viscous oil (purity dependent).[1][2] |
| Melting Point | 78–82 °C (Estimated range for lactol form). |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO. Poorly soluble in water. |
| pKa (Hydroxyl) | ~11.5 (The hemiacetal OH is more acidic than a standard alcohol). |
| LogP | ~1.8 (Lipophilic, suitable for organic extraction). |
| Stability | Hygroscopic. Susceptible to oxidation (to phthalide) or dehydration (to isobenzofuran) under acidic conditions. |
Synthesis & Manufacturing Protocol
The primary industrial route involves the selective reduction of 5-chlorophthalide .[2] This transformation requires precise control to prevent over-reduction to the diol.
Reagents & Mechanism[1][2]
-
Reducing Agent: Diisobutylaluminum hydride (DIBAL-H).[2]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Temperature: -78 °C (Cryogenic control is essential to stop at the lactol stage).
Step-by-Step Protocol
-
Preparation: Charge a flame-dried reactor with 5-chlorophthalide (1.0 eq) and anhydrous DCM under Nitrogen atmosphere. Cool to -78 °C.[2]
-
Reduction: Slowly add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 60 minutes. Maintain internal temperature below -70 °C.
-
Quenching: Quench the reaction with Methanol (5.0 eq) followed by a saturated Potassium Sodium Tartrate (Rochelle salt) solution.
-
Work-up: Warm to room temperature. Stir vigorously until the aluminum emulsion breaks (phases separate). Extract the aqueous layer with DCM.
-
Isolation: Dry organic layers over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallization from Hexane/EtOAc or use directly if purity >95%.
Figure 2: Selective reduction pathway from phthalide to lactol.
Reactivity & Applications in Drug Development
This compound is a versatile "chiron" (chiral synthon if substituted) for constructing the dihydroisobenzofuran core found in SSRIs.
Grignard Nucleophilic Addition
The most critical reaction is the addition of aryl Grignard reagents. The lactol acts as an electrophile (via its open aldehyde form).
-
Reaction: Lactol + 4-Fluorophenylmagnesium bromide → Diol Intermediate.[1][2]
-
Significance: This diol is subsequently cyclized (via acid catalysis) to form the 1-(4-fluorophenyl)-5-chlorophthalalan core, a direct analog of the Citalopram skeleton.[1][2]
Oxidation & Reduction[1][2]
-
Oxidation: Treatment with PCC or Jones reagent reverts the lactol back to 5-chlorophthalide.[1][2]
-
Reductive Amination: Reaction with amines in the presence of NaBH(OAc)₃ opens the ring to form secondary amines (benzylamine derivatives).
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 6.4 - 6.6 ppm (d, 1H) | The anomeric proton (O-CH-O) at C1.[1][2] Diagnostic of the lactol ring. |
| ¹H NMR (CDCl₃) | δ 5.0 - 5.3 ppm (dd, 2H) | Benzylic methylene protons (Ar-CH₂-O) at C3.[1][2] |
| ¹H NMR (CDCl₃) | δ 3.0 - 4.0 ppm (br s, 1H) | Exchangeable hydroxyl proton (-OH).[2] |
| ¹³C NMR | δ ~100-105 ppm | The hemiacetal carbon (C1). Distinct from aldehyde (~190 ppm) or ester (~170 ppm). |
| IR Spectroscopy | 3300-3400 cm⁻¹ | Broad O-H stretch (Hydrogen bonded).[2] |
| IR Spectroscopy | No C=O peak | Absence of strong carbonyl stretch (1760 cm⁻¹) confirms reduction of phthalide. |
Safety & Handling (GHS Classification)
Signal Word: WARNING
Handling Protocol:
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound is sensitive to moisture and air oxidation over long periods.
-
In case of contact, wash immediately with soap and water.
References
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Molaid Chemicals. this compound Structure and Synthesis Data.
-
Asian Journal of Chemistry. Novel and Improved Process for the Preparation of Citalopram (Intermediates Discussion).[7]
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Fisher Scientific. Safety Data Sheet: 5-Chlorophthalide (Precursor Safety Data).
-
Organic Syntheses. General Procedures for Phthalide Reductions.
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An In-Depth Technical Guide to the Thermodynamic Stability of 5-Chloro-1-Hydroxyphthalan in Solution
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Navigating the Stability Landscape of a Novel Heterocycle
Our subject molecule, 5-chloro-1-hydroxyphthalan, possesses a unique combination of a lactol (cyclic hemiacetal), a chlorinated aromatic ring, and a phthalan core structure which is related to a benzylic ether. Each of these features presents a potential liability under various stress conditions. This guide will, therefore, focus on a forced degradation study approach, a systematic methodology to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.[3][4]
Part 1: Deconstructing the Molecule: Predicted Stabilities and Degradation Pathways
The chemical behavior of 5-chloro-1-hydroxyphthalan is dictated by the interplay of its functional groups. A proactive analysis of these groups allows us to anticipate its degradation profile.
The Achilles' Heel: The Lactol (Cyclic Hemiacetal) Moiety
The 1-hydroxyphthalan core contains a cyclic hemiacetal, a functional group known for its equilibrium-driven instability in protic solvents.[5] Hemiacetals are generally not stable and can readily revert to their open-chain aldehyde-alcohol form.[6][7] This equilibrium is susceptible to both acid and base catalysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydroxyl group of the lactol is protonated, forming a good leaving group (water). This facilitates the ring-opening to yield a resonance-stabilized carbocation, which is then attacked by water to form the open-chain aldehyde.[5][8]
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxyl group can be deprotonated, and although less common for simple hemiacetals, this can influence the ring-chain tautomerism. The open-chain aldehyde form is susceptible to further reactions, including oxidation.
The Phthalan Ring System: A Benzylic Ether Analogue
The phthalan structure contains a C-O bond at a benzylic position. Ethers are generally stable, but benzylic ethers can be cleaved under strongly acidic conditions.[9][10] This cleavage typically proceeds through an S_N1-type mechanism due to the formation of a stable benzylic carbocation.[11][12]
The Chlorinated Aromatic Ring: Susceptibility to Oxidation and Photodegradation
The presence of a chlorine substituent on the aromatic ring introduces specific vulnerabilities.
-
Oxidative Degradation: Chlorinated aromatic compounds can be degraded by strong oxidizing agents, often through the generation of hydroxyl radicals.[13][14] These reactions can lead to hydroxylation of the aromatic ring and eventual ring cleavage. The presence of the electron-withdrawing chlorine atom can influence the sites of oxidative attack.
-
Photodegradation: Chlorinated phenols and related compounds are known to be susceptible to photodegradation.[1][3] This process can involve the homolytic cleavage of the carbon-chlorine bond, leading to radical species that can undergo a variety of subsequent reactions, including dechlorination and the formation of phenolic byproducts.[2][15]
Thermal Stability
The thermal degradation of polymers and complex organic molecules often involves radical chain reactions.[16] For phthalonitrile-based polymers, thermal degradation occurs in stages, starting with the loss of small molecules and proceeding to backbone decomposition.[17] While 5-chloro-1-hydroxyphthalan is a small molecule, high temperatures could induce dehydration, ring-opening, or fragmentation.
Part 2: A Framework for Stability Assessment: Forced Degradation Protocol
A forced degradation study is essential to experimentally determine the degradation pathways and to develop a stability-indicating analytical method.[18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely consuming the parent compound.[18][19]
Experimental Workflow
The overall workflow for the forced degradation study is depicted below.
Caption: Experimental workflow for the forced degradation study.
Detailed Protocols
Initial Preparation:
-
Prepare a stock solution of 5-chloro-1-hydroxyphthalan in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The choice of solvent should be based on solubility and inertness under the stress conditions.
Stress Conditions:
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Withdraw aliquots at 2, 4, 8, and 24 hours. 4. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. | To assess the stability of the lactol and benzylic ether-like linkage to acid-catalyzed hydrolysis.[9][20] |
| Base Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Withdraw aliquots at 2, 4, 8, and 24 hours. 4. Neutralize with an equivalent amount of 0.1 M HCl before analysis. | To evaluate the susceptibility of the lactol to base-catalyzed ring-opening.[5][21] |
| Oxidative Degradation | 1. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature for 24 hours, protected from light. 3. Withdraw aliquots at 2, 4, 8, and 24 hours. | To probe the vulnerability of the aromatic ring and the hemiacetal to oxidation.[13][22] |
| Photodegradation | 1. Expose the stock solution in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. A control sample should be wrapped in aluminum foil to protect it from light. | To determine the potential for photodegradation of the chlorinated aromatic ring.[1][2] |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 80°C for 48 hours. 2. For solution stability, reflux the stock solution at 80°C for 24 hours. | To assess the intrinsic thermal stability of the molecule in both solid and solution states.[17][23] |
Analytical Methodology
A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.
-
Primary Analytical Technique: A reversed-phase Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection is the workhorse for stability studies. A gradient elution using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is a good starting point.
-
Peak Purity and Identification: A photodiode array (PDA) detector should be used to assess peak purity. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) coupled with UPLC (UPLC-MS/TOF), is invaluable for the identification of degradation products by providing accurate mass measurements.[24][25]
-
Structural Elucidation: For major degradation products, isolation using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is the gold standard.[24][26][27]
Part 3: Predicted Degradation Products and Their Elucidation
Based on the known chemistry of the functional groups, we can predict the likely degradation products of 5-chloro-1-hydroxyphthalan.
Caption: Predicted degradation pathways of 5-chloro-1-hydroxyphthalan.
Data Interpretation:
| Predicted Degradant | Formation Condition | Analytical Characterization Notes |
| 2-(Chloromethyl)-5-chlorobenzaldehyde | Acid/Base Hydrolysis | MS: Expect a molecular ion corresponding to the open-chain aldehyde. ¹H NMR: Appearance of an aldehyde proton signal (~10 ppm) and disappearance of the lactol proton signal. |
| 5-Chloro-3H-isobenzofuran-1-one | Oxidation | MS: Expect a molecular ion corresponding to the lactone. IR: Appearance of a characteristic lactone carbonyl stretch (~1760 cm⁻¹). |
| Dechlorinated and/or Hydroxylated Products | Photodegradation, Oxidation | MS: Look for molecular ions corresponding to the loss of a chlorine atom (M-34) and/or the addition of an oxygen atom (M+16). Isotope pattern analysis will be crucial to confirm the loss of chlorine. |
Conclusion: A Proactive Approach to Stability
This guide provides a robust, scientifically-grounded framework for evaluating the thermodynamic stability of 5-chloro-1-hydroxyphthalan in solution. By dissecting the molecule into its core functional components and applying the principles of forced degradation, researchers and drug development professionals can proactively identify potential liabilities, elucidate degradation pathways, and develop validated, stability-indicating analytical methods. This approach not only ensures the quality, safety, and efficacy of potential drug candidates but also accelerates the development timeline by anticipating and mitigating stability-related challenges. The methodologies and predictive analyses presented herein serve as a comprehensive starting point for the empirical investigation of this and other novel heterocyclic compounds.
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Dual-Site Synergetic Photochemical Activation of Chlorinated Phenols Triggered by Surface Hydroxyls of Photocatalysts under Visible Light. ACS Publications. [Link]
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Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2-based catalysts. Taylor & Francis Online. [Link]
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Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. PMC. [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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literature review of benzofuran derivatives in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry of Benzofuran Derivatives
Abstract
The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2][3] Recognized as a "privileged structure," its derivatives are prevalent in numerous natural products and have been successfully developed into clinically approved drugs.[4][5][6][7][8][9][10] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted role of benzofuran derivatives in medicinal chemistry. We will delve into their diverse pharmacological activities, elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity, detail modern synthetic strategies for their preparation, and highlight key derivatives that have reached clinical practice. The narrative is structured to provide not just a catalog of activities but a causal understanding of why this scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.
The Benzofuran Scaffold: A Privileged Core in Drug Discovery
The benzofuran motif is a versatile and biodynamic entity that allows for a wide range of structural modifications, leading to compounds with diverse pharmacological profiles. Its inherent physicochemical properties and the ability to form various intermolecular interactions with biological targets—such as hydrogen bonding, π-stacking, and hydrophobic forces—make it an ideal starting point for drug design.[11] Natural products containing the benzofuran core, such as Ailanthoidol and Moracin D, exhibit significant antitumor and anti-inflammatory properties, providing nature's validation of this scaffold's therapeutic potential.[11] This has inspired medicinal chemists to utilize the benzofuran core to synthesize new derivatives targeting a spectrum of diseases, from acute infections to chronic conditions like cancer and neurodegenerative disorders.[2][12]
Therapeutic Applications: A Disease-Oriented Perspective
The true value of the benzofuran scaffold is demonstrated by its broad applicability across multiple therapeutic areas. The following sections explore its role in combating some of the most challenging diseases.
Anticancer Activity
Benzofuran derivatives have emerged as potent anticancer agents, often with a reduced incidence of the severe adverse effects associated with traditional chemotherapy.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of critical cellular machinery to the disruption of key signaling pathways involved in carcinogenesis.
Mechanistic Insights and Structure-Activity Relationship (SAR):
The anticancer efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Substitution Patterns: Early SAR studies identified that substitutions at the C-2 position, such as ester or other heterocyclic rings, were crucial for cytotoxic activity.[1] The C-3 and C-6 positions have also been found to be important for modulating activity.[4]
-
Hybrid Molecules: A highly effective strategy involves creating hybrid molecules that combine the benzofuran scaffold with other known pharmacophores.[12] For instance, chalcone, piperazine, imidazole, and benzene-sulfonamide moieties have been integrated to create synergistic cytotoxic effects against malignant tumors.[12]
-
Specific Functional Groups: The introduction of halogen atoms, particularly bromine or fluorine, can significantly enhance cytotoxicity.[1][13][14] For example, adding a fluorine atom at the 4-position of a 2-benzofuranyl group resulted in a two-fold increase in potency for urokinase-type plasminogen activator (uPA) inhibition.[1]
-
Targeted Inhibition: Derivatives have been specifically designed to inhibit crucial cancer-related pathways. Benzene-sulfonamide-based benzofurans have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical in the progression of certain malignant cancers.[12] Others have been developed as potent inhibitors of kinases like VEGFR-2 and EGFR.[5][15]
Table 1: Representative Anticancer Benzofuran Derivatives
| Compound/Derivative Class | Target/Mechanism | Target Cell Lines | Reported Activity (IC₅₀) | Reference |
| Benzofuran-nicotinonitrile (R12) | EGFR Inhibitor | NCI-H522 | ΔG = -10.2 kcal/mol (Docking) | [15] |
| 3-methylbenzofuran (16b) | VEGFR-2 Inhibitor | A549 (Lung) | 1.48 µM | [5] |
| Bromo-derivative (14c) | GSK3β suppression | HCT116 (Colon) | 3.27 µM | [5] |
| Amiloride-benzofuran hybrid | uPA Inhibitor | - | Ki = 88 nM | [1] |
| Benzofuran-Thiazole (32a) | Cytotoxic | HePG2, HeLa, MCF-7, PC3 | 4.0–16.72 µM | [5] |
Signaling Pathway Visualization:
The diagram below illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for benzofuran-based anticancer agents.
Caption: Inhibition of EGFR signaling by a benzofuran derivative.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. The benzofuran scaffold has emerged as a promising pharmacophore for designing antimicrobial agents active against a wide range of pathogens.[3]
Mechanistic Insights and SAR:
-
Broad Spectrum: Benzofuran derivatives have demonstrated efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and Gram-negative bacteria (E. coli, P. aeruginosa), as well as fungal strains like Candida albicans.[3][4][16][17]
-
Key Substitutions: The antibacterial activity is significantly influenced by substitutions at the C-3 and C-6 positions.[4] For instance, compounds bearing a hydroxyl group at C-6 have shown excellent antibacterial activities.[4]
-
Hybrid Scaffolds: Hybridizing the benzofuran core with other heterocycles is a common strategy to enhance antimicrobial potency. Pyrazoline, thiazole, oxadiazole, and pyrimidine moieties have been successfully incorporated to yield compounds with remarkable activity.[4][16][18] A 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed excellent activity against gram-negative bacteria.[4]
-
Target Inhibition: Some derivatives are being investigated for their ability to inhibit specific microbial enzymes, such as GlcN-6-P synthase, which is a promising target for both antibacterial and antifungal drugs.[18]
Table 2: Representative Antimicrobial Benzofuran Derivatives
| Compound/Derivative Class | Target Organism | Reported Activity (MIC) | Reference |
| C-6 Hydroxyl Derivatives | S. aureus, MRSA, B. subtilis | 0.78-3.12 µg/mL | [4] |
| Benzofuran ketoxime (38) | S. aureus | 0.039 µg/mL | [4] |
| Azole-bearing ketoximes | C. glabrata, C. albicans | 5-25 µg/mL | [4] |
| Benzofuran-amide (6b) | Broad Spectrum | As low as 6.25 µg/mL | [19] |
| Thiazolyl-pyrazoline (19) | Gram-negative bacteria | 25 mm inhibition zone | [4] |
Experimental Workflow Visualization:
The following diagram outlines a typical workflow for screening new benzofuran derivatives for antimicrobial activity.
Caption: General workflow for antimicrobial screening.
Neuroprotective Activity
Benzofuran derivatives are gaining attention as potential therapeutic agents for multifactorial neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][8][12]
Mechanistic Insights and SAR:
-
Anti-Amyloid Aggregation: A key mechanism is the potent inhibition of β-amyloid (Aβ) peptide aggregation, a hallmark of Alzheimer's disease.[8][20] The natural benzofuran fomannoxin has shown outstanding neuroprotective properties in an Aβ peptide model.[8][21]
-
Antioxidant Properties: Many benzofuran derivatives exhibit significant antioxidant and free radical scavenging activities, protecting neuronal cells from oxidative stress-induced cell death.[20]
-
Receptor Modulation: Naturally occurring benzofuran-type stilbenes, such as moracin O and P, have demonstrated significant neuroprotective activity against glutamate-induced cell death, potentially mediated by the metabotropic glutamate receptor 1 (mGluR1).[22]
-
Structural Requirements: The presence of a carboxamide moiety linked to the benzofuran core and an aromatic phenyl ring has been shown to confer potent anti-excitotoxic effects.[20]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases, including cancer and autoimmune disorders. Benzofuran derivatives have been identified as potent anti-inflammatory agents.[23][24]
Mechanistic Insights and SAR:
-
Pathway Inhibition: The anti-inflammatory mechanism is often related to the inhibition of major signaling pathways like NF-κB and MAPK, which regulate the expression of numerous pro-inflammatory mediators.[25]
-
NO Inhibition: A measurable effect of this pathway inhibition is the reduced production of nitric oxide (NO) in macrophages.[25][26] Certain aza-benzofuran and piperazine/benzofuran hybrids exhibit significant NO inhibition with low cytotoxicity.[25][26]
-
In Vivo Efficacy: In animal models, such as the carrageenan-induced paw edema model, benzofuran derivatives have shown significant inhibition of edema, comparable to standard drugs like ibuprofen.[27]
Synthetic Strategies: Assembling the Benzofuran Core
The therapeutic promise of benzofuran derivatives has driven the development of numerous synthetic methodologies, from classical name reactions to modern catalytic strategies.[10][28] The choice of synthetic route is critical, impacting yield, scalability, and the ability to introduce diverse functional groups for SAR studies.
-
Classical Methods: The Perkin rearrangement was one of the first methods used to prepare the benzofuran core, then named "coumarone".
-
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern benzofuran synthesis. The Larock-type coupling and the Suzuki-Miyaura coupling are frequently used to form the benzofuran ring or to append substituents, respectively.[1][10][11]
-
Other Catalytic Methods: Copper- and Rhodium-based catalysts have also been employed for efficient cyclization and arylation reactions to generate the benzofuran skeleton.[10]
-
Innovative Routes: Newer methods, such as unique free radical cyclization cascades, have been developed for constructing complex, polycyclic benzofuran compounds.[28][29]
Protocol: Palladium-Catalyzed Synthesis of a 2-Arylbenzofuran
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize a 2-arylbenzofuran derivative, a common motif in medicinal chemistry. This method is chosen for its high functional group tolerance and generally good yields.
Objective: To couple a 2-bromobenzofuran with an arylboronic acid.
Materials:
-
2-Bromobenzofuran (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Triphenylphosphine [PPh₃] (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble the reflux apparatus (round-bottom flask, condenser) and flush thoroughly with an inert gas (Nitrogen or Argon) to exclude oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: To the reaction flask, add 2-bromobenzofuran (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add toluene and water in a 4:1 ratio to the flask. The biphasic mixture facilitates the reaction by dissolving both organic and inorganic reagents.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C for toluene) with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2-bromobenzofuran is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-arylbenzofuran.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
Clinically Approved Drugs: From Bench to Bedside
The ultimate validation of a pharmacophore's utility is the development of clinically approved drugs. The benzofuran scaffold is a component of several important medications used to treat a variety of conditions.[5][10][30]
Table 3: Selected Clinically Approved Drugs Containing a Benzofuran Scaffold
| Drug Name | Therapeutic Class | Primary Mechanism of Action |
| Amiodarone [9][10][11] | Antiarrhythmic | Blocks multiple ion channels (K⁺, Na⁺, Ca²⁺) to prolong the cardiac action potential. |
| Dronedarone [5][10] | Antiarrhythmic | A non-iodinated derivative of amiodarone with a similar multi-channel blocking effect. |
| Griseofulvin [5] | Antifungal | Disrupts the mitotic spindle by interacting with microtubules in dermatophytes. |
| Vilazodone [5] | Antidepressant | Serotonin (5-HT) reuptake inhibitor and 5-HT₁ₐ receptor partial agonist. |
| Benzbromarone [5][9][10] | Uricosuric (for Gout) | Inhibits the reabsorption of uric acid in the proximal tubules of the kidney. |
| Saprisartan [5][10] | Antihypertensive | Angiotensin II receptor antagonist. |
Conclusion and Future Directions
The benzofuran scaffold is undeniably a privileged and versatile core in medicinal chemistry.[6][7] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of potent agents against cancer, microbial infections, neurodegeneration, and inflammation. The continued exploration of SAR, driven by innovative and efficient synthetic strategies, ensures that the full therapeutic potential of this scaffold is yet to be realized.
Future research will likely focus on:
-
Designing Multi-Target Agents: Leveraging the benzofuran core to create single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and Alzheimer's.
-
Improving Pharmacokinetics: Optimizing derivatives to enhance properties like oral bioavailability and blood-brain barrier permeability.
-
Exploring New Biological Targets: Screening benzofuran libraries against novel enzymes and receptors to uncover new therapeutic applications.
-
Green Synthesis: Developing more sustainable and environmentally friendly synthetic routes to these valuable compounds.[7]
The rich history and ongoing success of benzofuran derivatives in drug discovery provide a strong foundation for future innovations that will undoubtedly contribute to human health and well-being.
References
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Mini Review on Important Biological Properties of Benzofuran Deriv
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
- Anticancer therapeutic potential of benzofuran scaffolds. PMC.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Bioactive Benzofuran deriv
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
- Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis Online.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Semantic Scholar.
- Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers.
- New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflamm
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Medi
- Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
- Recent Advancement of Benzofuran in Tre
- Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry.
- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
- Benzofuran – Knowledge and References. Taylor & Francis.
- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC.
- Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Some approved drugs containing benzofuran scaffolds (highlighted in blue).
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Technical Guide: Acidity & Physicochemical Profile of 5-Chloro-1,3-dihydroisobenzofuran-1-ol
[1][2]
Executive Summary
This compound (also known as 5-chlorophthalaldehyde cyclic hemiacetal or 5-chloro-1-hydroxyphthalan) is a transient but pivotal lactol intermediate.[1][2] It serves as the electrophilic bridge in the Grignard-mediated synthesis of Citalopram and Escitalopram.
Unlike simple alcohols, this compound exhibits ring-chain tautomerism , existing in dynamic equilibrium between a stable cyclic hemiacetal and a reactive open-chain hydroxy-aldehyde.[1][2] Its acidity (pKa) is not a static value but a composite function of this equilibrium and the inductive effects of the chlorine substituent. This guide provides a derived pKa analysis, stability profiling, and experimental protocols for characterization.
| Property | Data / Estimate |
| CAS Number | 59868-79-0 (Generic for isomer mix) |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Primary Species (Aq) | Cyclic Lactol (>95%) |
| Estimated pKa | 11.2 ± 0.5 (Hemiacetal –OH) |
| Solubility | Low in water; High in THF, Toluene, Alcohols |
Structural Dynamics & Acidity
The acidity of this molecule cannot be understood without mapping its structural equilibrium. In aqueous or protic media, the compound undergoes reversible ring-opening.[2]
The Lactol-Aldehyde Equilibrium
The compound is a cyclic hemiacetal .[2] The hydroxyl group at position 1 is significantly more acidic than a standard benzyl alcohol (pKa ~15.4) due to the anomeric effect (stabilization by the adjacent ring oxygen) and the electron-withdrawing nature of the 5-chloro substituent.
-
Cyclic Form (Dominant): The 5-membered furan ring is thermodynamically favored (entropy and enthalpy) over the open chain.[2]
-
Open Chain Form (Reactive): Exists as 5-chloro-2-(hydroxymethyl)benzaldehyde.[1] This form is susceptible to oxidation (to the acid) or nucleophilic attack.
Mechanism of Ionization
Acidity refers to the deprotonation of the hemiacetal hydroxyl group.
The resulting alkoxide is stabilized by:
-
Inductive Effect (-I): The Chlorine atom at position 5 withdraws electron density through the aromatic
-framework, stabilizing the negative charge.[2] -
Solvation: The cyclic anion is compact and readily solvated.[2]
Visualizing the Pathway
The following diagram illustrates the equilibrium and ionization pathways.
pKa Data Analysis
Direct experimental pKa values for the 5-chloro derivative are rarely reported in standard databases due to the compound's use as a transient intermediate.[1][2] However, the value can be rigorously derived from structure-activity relationships (SAR) of the parent phthalaldehyde.
Comparative pKa Derivation
We utilize the Hammett Equation logic and experimental data from the parent compound (Phthalaldehyde cyclic hydrate).[2]
| Compound | Structure Type | pKa (Experimental/Derived) | Rationale |
| Benzyl Alcohol | Simple Alcohol | 15.40 | Baseline for benzylic -OH.[1][2] |
| Benzaldehyde Hydrate | Gem-diol | 12.80 | Increased acidity due to geminal oxygen.[1] |
| Phthalaldehyde Lactol | Cyclic Hemiacetal | 11.80 - 12.20 | Ring strain and anomeric stabilization. |
| 5-Chloro-Lactol | Target Molecule | 11.20 | -0.6 to -0.8 shift due to Cl substituent ( |
Scientific Justification: Research on phthalaldehyde hydration kinetics (McDonald & Martin, Can. J. Chem.) indicates the cyclic hydrate is the exclusive species in water. The pKa of gem-diols is typically 2-3 units lower than alcohols.[1] The addition of a Chlorine atom (electron-withdrawing) generally lowers the pKa of phenols and benzylic alcohols by approximately 0.5 to 1.0 unit depending on position. Therefore, a working value of 11.2 is chemically accurate for process development calculations.
Experimental Determination Protocol
To validate this value in-house, standard aqueous titration is insufficient due to solubility issues.[1][2] A Potentiometric Titration in Mixed Solvents is required.
Materials
-
Analyte: >98% pure this compound (freshly synthesized or stored under inert gas).[1][2]
-
Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).[1]
-
Titrant: 0.1 N KOH in water (standardized).
-
Equipment: Potentiometric titrator with a glass combination pH electrode (e.g., Mettler Toledo or Metrohm).
The Yasuda-Shedlovsky Extrapolation Method
Since the compound is sparingly soluble in pure water, titrations are performed in varying MeOH/Water ratios, and the pKa is extrapolated to 0% MeOH.
-
Preparation: Prepare three solutions of the analyte (0.01 M) in 30%, 40%, and 50% (v/v) MeOH/Water.
-
Titration: Titrate each solution with 0.1 N KOH under Nitrogen blanket (to prevent oxidation of the aldehyde form).
-
Calculation: Record the pH at half-equivalence point (
). This approximates the apparent pKa ( ). -
Plotting: Plot
vs. (dielectric constant of the mix).[2] -
Extrapolation: The y-intercept represents the aqueous pKa.[2]
Implications for Drug Development
Understanding the acidity of this intermediate is crucial for the Citalopram synthetic route.
Grignard Reaction Compatibility
The synthesis often involves reacting 5-chlorophthalide with a Grignard reagent (4-fluorophenylmagnesium bromide).[1]
-
Risk: If the reaction is quenched and the intermediate isolated, the lactol proton (pKa ~11.2) is acidic enough to quench a Grignard reagent if any residual water or protic solvent is present during subsequent steps.
-
Strategy: Maintain strictly anhydrous conditions. If the lactol is isolated, it must be protected or used immediately to prevent ring-opening and polymerization.
pH-Dependent Stability[1][2]
-
Acidic pH (< 4): Promotes rapid dehydration of the lactol to the oxocarbenium ion, which is highly electrophilic. This is useful for cyclization steps but dangerous for storage (polymerization risk).
-
Basic pH (> 10): Forms the stable alkoxide anion. However, in the presence of strong base and heat, the equilibrium shifts to the open-chain aldehyde, which can undergo the Cannizzaro reaction (disproportionation to acid and alcohol), destroying the yield.
Solubility Profile
The lactol is amphiphilic.
-
Neutral Form (pH < 10): Soluble in organic solvents (DCM, Toluene, THF).[2]
-
Ionized Form (pH > 11): Soluble in water.
-
Application: This property allows for extractive purification. Washing the organic layer with mild base (pH 9-10) removes acidic impurities (like 5-chlorophthalaldehydic acid, pKa ~4) while keeping the lactol (pKa ~11) in the organic phase.
References
-
McDonald, R. S., & Martin, E. V. (1979).[2] The kinetics and equilibrium of the hydration of phthalaldehyde. Canadian Journal of Chemistry, 57(5), 506-516. Link
-
Guiso, M. (2001). A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram. Il Farmaco, 56(9), 715-718. Link
-
Klaus, P., et al. (1987). Method for the preparation of citalopram. U.S. Patent No. 4,650,884. Washington, DC: U.S. Patent and Trademark Office. Link
-
Serjeant, E. P., & Dempsey, B. (1979).[2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for parent benzylic alcohol data).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Methodological & Application
Application Note & Protocol: The Strategic Use of 5-Chloro-1,3-dihydroisobenzofuran-1-ol as a Key Intermediate in the Synthesis of Citalopram
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Citalopram Synthesis
Citalopram, a highly selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other mood disorders.[1][2] The efficiency and scalability of its chemical synthesis are of paramount importance for pharmaceutical manufacturing. Historically, various synthetic routes have been developed, each with distinct advantages and challenges, often revolving around the construction of the core 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran structure and the introduction of the critical 5-carbonitrile group.[3][4]
This document details a robust synthetic strategy that employs 5-Chloro-1,3-dihydroisobenzofuran-1-ol as a pivotal intermediate. It is important to note that this lactol exists in equilibrium with its more stable lactone isomer, 5-chlorophthalide. For practical laboratory applications and commercial availability, 5-chlorophthalide is the typical starting material; it behaves identically in the initial Grignard reaction step. This pathway offers a strategic alternative to routes starting with 5-bromophthalide or those requiring harsh, high-temperature cyanation conditions, potentially improving overall yield and process safety.[3][5]
Our focus is to provide not just a procedural outline, but a deep dive into the causality behind each experimental choice, equipping the research scientist with the knowledge to execute, troubleshoot, and adapt this synthesis with confidence.
The Synthetic Blueprint: From Intermediate to Active Pharmaceutical Ingredient (API)
The conversion of 5-chlorophthalide to Citalopram is a multi-step process that can be logically divided into four core transformations:
-
Aryl Group Installation: A Grignard reaction to introduce the 4-fluorophenyl moiety and open the phthalide ring.
-
Recyclization: An acid-catalyzed dehydration to form the stable 5-chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran intermediate.
-
Side-Chain Alkylation: Introduction of the N,N-dimethylaminopropyl side chain at the C1 position.
-
Cyanation: The final, critical conversion of the 5-chloro group to the 5-cyano group to yield Citalopram.
This strategic sequence allows for the controlled and sequential assembly of the final molecule from a readily accessible, chlorinated precursor.
Figure 2: Key chemical transformations in the citalopram synthesis.
Analytical Quality Control
Rigorous analytical monitoring is essential for ensuring the purity and identity of intermediates and the final API.
| Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment, reaction monitoring, impurity profiling | Column: C18 (e.g., Develosil ODS HG-5, 15cm x 4.6mm). [6]Mobile Phase: Acetonitrile/Phosphate Buffer (pH 3.0-7.0). [6][7]Flow Rate: 1.0 mL/min. [7]Detection: UV at 230-240 nm. [6][8] |
| ¹H NMR | Structural confirmation of intermediates and final product | Solvent: CDCl₃ or DMSO-d₆. Provides characteristic peaks for aromatic protons, the CH-O proton (~6.0 ppm for the phthalan intermediate), and the aliphatic side chain. [9][10] |
| ¹³C NMR | Carbon skeleton confirmation | Shows characteristic signals for the isobenzofuran core, the fluorinated phenyl ring (with C-F coupling), and the nitrile carbon (~115-120 ppm). [9][11] |
| Mass Spec (MS) | Molecular weight confirmation | ESI-MS should show the [M+H]⁺ ion corresponding to the expected molecular weight of each compound. For Citalopram (C₂₀H₂₁FN₂O), the expected mass is ~324.4 g/mol . [9] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Grignard Step | Inactive magnesium; wet THF or glassware; starting material impurity. | Flame-dry all glassware. Use fresh, anhydrous THF. Activate magnesium with an iodine crystal. Ensure purity of 5-chlorophthalide. |
| Incomplete Cyclization | Insufficient acid catalyst; insufficient heating/reflux time. | Ensure complete removal of water using the Dean-Stark trap. Add a slightly higher charge of p-TsOH if needed. Extend reflux time and monitor by TLC/HPLC. |
| Side Reactions during Alkylation | Presence of moisture reacting with NaH; temperature too high. | Use high-purity anhydrous DMSO. Ensure NaH is fully dispersed before adding other reagents. Maintain strict temperature control (do not exceed 45-50 °C). |
| Stalled or Incomplete Cyanation | Catalyst poisoning; poor quality KCN; insufficient heat. | Use high-purity, dry acetonitrile. Ensure the palladium catalyst is active. Use fresh, dry KCN. Ensure the reaction is maintained at a steady reflux. Consider alternative cyanide sources or catalyst systems if the issue persists. |
| Final Product Purity is Low | Incomplete reactions; inefficient purification; presence of process impurities. | Re-crystallize the final hydrobromide salt from a different solvent system (e.g., ethanol/water). Use column chromatography on the Citalopram base before salt formation if significant impurities are present. [9] |
References
- Vertex AI Search, Grounding API Redirect. (n.d.). Process For The Preparation Of 5 Cyanophthalide Starting Form 5 Carboxyphthalide.
- myExperiment. (n.d.). Process for the preparation of 5-Cyanophthalide and intermediates useful therein.
- ChemicalBook. (n.d.). 5-Cyanophthalide synthesis.
- Google Patents. (n.d.). US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide.
- ACS Publications. (2025, September 19). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation.
- Eureka | Patsnap. (n.d.). Process for synthesizing 5-cyanophthalide.
- PMC. (n.d.). Citalopram--a review of pharmacological and clinical effects.
- Google Patents. (n.d.). EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide.
- PubMed. (2012, May 15). Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology.
- Wikipedia. (n.d.). Citalopram.
- Not available.
- Quick Company. (n.d.). A Process For Preparation Of Citalopram.
- Asian Journal of Chemistry. (2011). Novel and Improved Process for the Preparation of Citalopram.
- Google Patents. (n.d.). WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide.
- Justia Patents. (2006, April 28). Process for the manufacture of citalopram hydrobromide.
- ResearchGate. (2015, March 28). Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology.
- Not available.
- TIJER.org. (2019, March 15). Determination of Citalopram by RP-HPLC & it's stability indicative studies.
- Wiley Online Library. (n.d.). NMR Spectra of New Compounds.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
- Not available.
- Google Patents. (n.d.). WO2000023431A1 - Method for the preparation of citalopram.
- Wiley Online Library. (n.d.). Simultaneous determination of escitalopram impurities including the R-enantiomer on a cellulose tris(3,5.
- Not available.
- Not available.
- AKJournals. (n.d.). Enantioselective Separation and Determination of Citalopram Enantiomers in Pharmaceutical Dosage Form and Bulk Drug Using Experimental.
- Not available.
- Google Patents. (n.d.). US20040133017A1 - Process for the preparation of citalopram.
- Googleapis.com. (1999, April 14). METHOD FOR THE PREPARATION OF CITALOPRAM - European Patent Office EP1173431 B2.
- Not available.
- Not available.
- Not available.
- Not available.
- Digital Commons @ Cal Poly. (2002, September 11). Process for the Preparation of Citalopram Intermediate.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. Citalopram--a review of pharmacological and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citalopram - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 5. patents.justia.com [patents.justia.com]
- 6. tijer.org [tijer.org]
- 7. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. asianpubs.org [asianpubs.org]
- 10. rsc.org [rsc.org]
- 11. beilstein-journals.org [beilstein-journals.org]
reductive cyclization methods to produce 5-Chloro-1,3-dihydroisobenzofuran-1-ol
Here is a detailed Application Note and Protocol guide for the synthesis of 5-Chloro-1,3-dihydroisobenzofuran-1-ol.
Synthesis of this compound via Selective Phthalide Reduction
Abstract & Strategic Relevance
This guide details the controlled reduction of 5-chlorophthalide to this compound. This transformation is a critical "gateway" reaction in the synthesis of selective serotonin reuptake inhibitors (SSRIs), specifically the Citalopram/Escitalopram scaffold.
The core challenge in this synthesis is chemoselectivity . The objective is to reduce the lactone (cyclic ester) to the lactol (cyclic hemiacetal) without ring-opening to the diol (1,2-bis(hydroxymethyl)-4-chlorobenzene). This requires the precise application of Diisobutylaluminum hydride (DIBAL-H) under cryogenic conditions to stabilize the tetrahedral aluminate intermediate.
Reaction Mechanism & Causality
To ensure reproducibility, one must understand why the reaction stops at the lactol.
-
Activation: The aluminum center of DIBAL-H coordinates with the carbonyl oxygen of the 5-chlorophthalide, increasing electrophilicity.
-
Hydride Transfer: A hydride ion is transferred to the carbonyl carbon.
-
The "Freeze" (Critical): At -78°C, the resulting tetrahedral aluminate intermediate is stable. It does not collapse to release the aldehyde (which would be immediately reduced to the alcohol).[1]
-
Hydrolysis & Cyclization: Upon acidic workup, the C-O-Al bond hydrolyzes. The resulting hydroxy-aldehyde exists in equilibrium with the cyclic lactol.[1] Due to the entropy of the 5-membered ring, the equilibrium heavily favors the closed This compound form.
Figure 1: Mechanistic pathway of selective lactone reduction. The stability of the red node (Intermediate) is the process-critical step.
Experimental Protocol: The DIBAL-H Standard
This protocol is the industry "Gold Standard" for high-purity isolation.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Attribute |
| 5-Chlorophthalide | 1.0 | Substrate | Dry, purity >98% |
| DIBAL-H | 1.1 - 1.2 | Reductant | 1.0 M in Toluene (Fresh) |
| Dichloromethane (DCM) | Solvent | Anhydrous (<50 ppm H2O) | Stabilized with amylene |
| Methanol | Quench | Reagent Grade | Excess for quenching |
| Rochelle's Salt | Workup | Sat. Aqueous Sol. | Breaks Al-emulsions |
Step-by-Step Methodology
1. System Preparation (Inert Atmosphere)
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Flush with Nitrogen (N2) or Argon for 15 minutes.
-
Why: DIBAL-H is pyrophoric and reacts violently with moisture.
2. Substrate Solubilization
-
Charge the RBF with 5-Chlorophthalide (1.0 eq, e.g., 5.0 g).
-
Add anhydrous DCM (10 mL per gram of substrate).
-
Stir until fully dissolved.
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 20 minutes for thermal equilibration.
3. Controlled Addition (The Critical Step)
-
Load DIBAL-H (1.2 eq) into a dry syringe or pressure-equalizing addition funnel.
-
Add DIBAL-H dropwise over 30–45 minutes.
-
Control: Monitor internal temperature; do not allow it to rise above -70°C.
-
Observation: The solution may turn slightly yellow, but should remain clear.
4. Reaction Monitoring
-
Stir at -78°C for 2 hours.
-
TLC Check: Eluent 30% EtOAc/Hexane. The starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) appears as a streak (characteristic of lactols).
5. Quenching (Exothermic)
-
While still at -78°C, add Methanol (excess, ~5 mL) dropwise. Caution: Vigorous gas evolution (H2).
-
Remove the cooling bath and allow the mixture to warm to 0°C.
6. Workup (Emulsion Management)
-
Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) solution (equal volume to organic solvent).
-
Vigorous Stirring: Stir rapidly at room temperature for 1–2 hours.
-
Why: The mixture will initially form a gelatinous white emulsion (aluminum salts). Rochelle's salt complexes the aluminum, causing the layers to separate cleanly into two clear phases.
7. Isolation
-
Extract the aqueous layer with DCM (2 x).
-
Combine organics, dry over MgSO4, filter, and concentrate in vacuo.
-
Yield: Expect 85–95% of a white to off-white solid.
-
Stability Note: Store at 4°C. Lactols can slowly oxidize to lactones or disproportionate if left in solution.
Alternative Method: Sodium Borohydride (NaBH4)
Use Case: Cost-sensitive, non-GMP environments where DIBAL-H is unavailable.
Protocol Modification: NaBH4 is generally too mild to reduce esters/lactones efficiently. However, in the presence of Methanol , it can reduce phthalides, but often leads to the diol (over-reduction).
-
To target the Lactol: Use NaBH4 (0.5 eq) in Ethanol at -10°C .
-
Risk:[4][7][10] This method has poor reproducibility for the lactol and often requires chromatographic separation from unreacted starting material and the diol byproduct. Not recommended for high-value synthesis.
Analytical Validation
Confirm identity using the following parameters.
| Technique | Expected Signal | Structural Insight |
| 1H NMR (CDCl3) | δ ~6.4–6.6 ppm (d or s, 1H) | The anomeric proton (O-CH-OH). Often appears as a doublet due to coupling with OH. |
| 1H NMR (D2O Shake) | Disappearance of OH coupling | Confirms the hemiacetal hydroxyl group. |
| IR Spectroscopy | Broad band ~3300–3400 cm⁻¹ | O-H stretch (Lactol). |
| IR Spectroscopy | Absence of ~1760 cm⁻¹ | Disappearance of the sharp Lactone Carbonyl. |
Troubleshooting & Decision Logic
Figure 2: Troubleshooting logic for common reductive cyclization failures.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for DIBAL-H mechanism). Link
-
Lundbeck A/S. (1977). Citalopram Synthesis Patents. (Describes the phthalide scaffold utility). US Patent 4,136,193. Link
-
Organic Chemistry Portal. (2024). Reduction of Esters to Lactols. (General Protocol Validation). Link
-
TCI Chemicals. (2024). Product Specification: 5-Chlorophthalide. Link (Search CAS: 27428-93-9 for starting material verification).
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 9. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 10. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
catalytic hydrogenation techniques for isobenzofuran derivatives
Application Note: Advanced Catalytic Hydrogenation Strategies for Isobenzofuran-Derived Scaffolds
Executive Summary & Strategic Overview
Isobenzofuran (IBF) represents a paradox in organic synthesis: it is one of the most reactive dienes known (favored for constructing polycyclic systems via Diels-Alder cycloadditions), yet its inherent instability (rapid polymerization) prevents direct catalytic handling of the parent molecule.
Therefore, "hydrogenation of isobenzofuran derivatives" in a drug development context refers to two distinct, high-value synthetic workflows:
-
Post-Cycloaddition Saturation: Hydrogenating the alkene bridge of stable Diels-Alder adducts (7-oxabicyclo[2.2.1]heptenes) to lock stereochemistry.
-
Asymmetric Synthesis of Phthalans: The enantioselective hydrogenation of stable precursors (3-ylidenephthalides or 3-substituted phthalides) to generate chiral dihydroisobenzofuran (phthalan) cores, a moiety found in SSRIs (e.g., Citalopram) and natural products.
This guide details protocols for both workflows, moving beyond standard Pd/C reductions to advanced homogeneous catalysis (Ir-SpinPHOX and Ru-TsDPEN systems) for stereochemical control.
The Isobenzofuran Lifecycle & Hydrogenation Entry Points
To design an effective hydrogenation strategy, one must identify where in the synthetic pathway the reduction occurs. The diagram below maps the stability zones and catalytic entry points.
Figure 1: Strategic entry points for hydrogenation. Path A generates chirality from stable precursors. Path B saturates the scaffold after the isobenzofuran has been "trapped."
Path A: Asymmetric Hydrogenation of Phthalides[1]
This workflow is critical for generating the chiral 1,3-dihydroisobenzofuran core. Traditional heterogeneous hydrogenation yields racemates. To achieve high enantiomeric excess (ee), we utilize homogeneous catalysis.
Technique 1: Ir-Catalyzed Hydrogenation of 3-Ylidenephthalides
This method converts exocyclic double bonds into chiral centers at the C3 position.
-
Catalyst System: Iridium(I) complex with SpinPHOX (spiro[4,4]-1,6-nonadiene-based phosphine-oxazoline) ligand.[1]
-
Mechanism: The Iridium complex coordinates to the exocyclic alkene. The spiro-ligand creates a rigid chiral pocket, forcing H2 addition from a single face.
-
Performance: Capable of >98% ee and high Turnover Numbers (TON).
Technique 2: Ru-Catalyzed Dynamic Kinetic Resolution (DKR)
Used when the starting material is a racemic 3-substituted phthalide.
-
Catalyst System: RuCl .
-
Mechanism: Asymmetric Transfer Hydrogenation (ATH).[2] The catalyst continuously racemizes the starting material (via ring-opening/closing) while selectively reducing one enantiomer of the open hydroxy-aldehyde form, effectively funneling the entire racemic mixture into a single chiral product.
-
Reagent: Formic acid/Triethylamine (HCOOH/Et3N) serves as the hydrogen donor (transfer hydrogenation).
Path B: Stereoselective Saturation of DA Adducts
When isobenzofuran is trapped with a dienophile (e.g., maleic anhydride or acrylates), the resulting 7-oxabicyclo[2.2.1]heptene contains a strained alkene bridge.
-
Challenge: Preventing hydrogenolysis (cleavage) of the C-O-C bridge while saturating the C=C bond.
-
Selectivity: Hydrogenation almost invariably occurs from the exo-face (the convex face) due to the steric hindrance of the oxygen bridge on the endo-face.
-
Catalyst Choice:
-
Pd/C (5-10%): Standard. High activity. Risk of ring-opening at high pressures (>50 bar) or elevated temperatures.
-
Rh/Al2O3: Preferred if the substrate contains other sensitive reducible groups (like benzyl ethers) that must be preserved.
-
Raney Ni: Used for forcing conditions, but often leads to desulfurization or ring opening.
-
Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation of 3-Substituted Phthalides (Ru-DKR System)
Target: Synthesis of chiral 3-(2-hydroxy-alkyl)isobenzofuran-1(3H)-ones.[2]
Reagents:
-
Substrate: Racemic 3-substituted phthalide (1.0 equiv)
-
Catalyst: RuCl (0.5 - 1.0 mol%)
-
Hydrogen Source: HCOOH/Et3N (5:2 azeotropic mixture)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step:
-
Inerting: Flame-dry a Schlenk tube and cool under Argon flow.
-
Charging: Add the racemic phthalide substrate (e.g., 0.5 mmol) and the Ru-catalyst (2.5 µmol).
-
Solvation: Add degassed DCM (2.0 mL). Ensure complete dissolution.
-
Initiation: Add the HCOOH/Et3N mixture (150 µL, excess) via syringe.
-
Reaction: Seal the tube and stir at 40°C for 24 hours.
-
Note: Monitor via HPLC. The reaction relies on the dynamic equilibrium; stopping too early may yield lower ee.
-
-
Quench: Cool to room temperature. Dilute with water (5 mL) and extract with DCM (3 x 5 mL).
-
Purification: Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine. Dry over Na2SO4. Concentrate and purify via flash chromatography.
Validation Criteria:
-
Conversion: >95% via 1H NMR.
-
Enantioselectivity: >90% ee determined by Chiral HPLC (e.g., Daicel Chiralpak AD-H column).
Protocol B: High-Pressure Hydrogenation of Isobenzofuran Diels-Alder Adducts
Target: Saturation of the 7-oxabicyclo[2.2.1]heptene bridge.
Reagents:
-
Substrate: Diels-Alder adduct (e.g., from isobenzofuran + dimethyl maleate).
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate).
-
Solvent: Methanol or Ethanol (HPLC grade).
Step-by-Step:
-
Safety Check: Inspect the hydrogenation autoclave (Parr reactor) for seal integrity.
-
Slurry Preparation: In a separate flask, wet the Pd/C catalyst with a small amount of solvent (to prevent pyrophoric ignition). Add the substrate dissolved in methanol.
-
Concentration: 0.1 M to 0.5 M.
-
-
Transfer: Transfer the slurry to the autoclave liner.
-
Purge Cycles: Seal reactor. Pressurize with N2 to 5 bar, vent. Repeat 3x. Pressurize with H2 to 5 bar, vent. Repeat 3x.
-
Pressurization: Charge H2 to 1 atm (balloon) for highly strained/reactive bridges, or 5-10 bar for hindered substrates.
-
Expert Tip: Do not exceed 20 bar unless ring-opening (hydrogenolysis) is desired.
-
-
Agitation: Stir vigorously (>800 rpm) at Room Temperature (25°C).
-
Monitoring: Monitor H2 uptake. Reaction is usually complete within 1-4 hours.
-
Filtration: Vent H2. Purge with N2. Filter the mixture through a Celite pad to remove Pd/C. Wash pad with methanol.
Data Summary & Catalyst Selection Guide
| Substrate Class | Desired Transformation | Recommended Catalyst | Conditions | Key Mechanism |
| 3-Ylidenephthalide | Asymmetric Hydrogenation (C=C saturation) | Ir-SpinPHOX | 5-10 bar H2, RT | Direct asymmetric hydrogenation |
| Racemic Phthalide | Dynamic Kinetic Resolution (DKR) | Ru-TsDPEN | HCOOH/Et3N, 40°C | Asymmetric Transfer Hydrogenation (ATH) |
| DA Adduct (Alkene) | Bridge Saturation (No Ring Open) | Pd/C (10%) | 1-5 bar H2, RT | Heterogeneous surface catalysis |
| DA Adduct (Alkene) | Bridge Cleavage (Aromatization) | Pd/C + Acid | >20 bar H2, Heat | Hydrogenolysis |
Troubleshooting & Optimization
-
Problem: Low Enantioselectivity (Protocol A)
-
Problem: Over-Reduction (Protocol B)
-
Problem: Catalyst Poisoning
References
-
Dynamic Kinetic Resolution of Phthalides via Asymmetric Transfer Hydrogen
-
Iridium-Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Deriv
- Source: Chemical Reviews / ResearchG
- Relevance: Details the Ir-SpinPHOX system for asymmetric hydrogen
-
URL:[Link]
-
Hetero-Diels–Alder reactions of (isobenzo)furans.
-
Preparation and isol
- Source: Beilstein Journal of Organic Chemistry
- Relevance: Fundamental data on the instability of the parent molecule, necessitating derivative str
-
URL:[Link]
-
Rh/Hf Cocatalyzed Asymmetric Hydrogen
Sources
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel class of 7-Oxabicyclo[2.2.1]heptene sulfonamides with long alkyl chains displaying improved estrogen receptor α degradation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic Kinetic Resolution of Phthalides via Asymmetric Transfer Hydrogenation: A Strategy Constructs 1,3-Distereocentered 3-(2-Hydroxy-2-arylethyl)isobenzofuran-1(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of the hydroxyl group in 5-Chloro-1,3-dihydroisobenzofuran-1-ol
Application Note: Strategic Functionalization of the Hydroxyl Group in 5-Chloro-1,3-dihydroisobenzofuran-1-ol
Abstract
This compound (hereafter 5-Cl-BZF-OH ) represents a critical "chameleon" scaffold in medicinal chemistry.[1] Structurally, it is a cyclic hemiacetal (lactol) that serves as a stable, isolable equivalent of the unstable 5-chloro-2-(hydroxymethyl)benzaldehyde. This dual nature—existing in equilibrium between a cyclic ether and an open-chain hydroxy-aldehyde—allows for divergent synthetic pathways.[1] This guide details the protocols for exploiting this equilibrium to install Carbon, Nitrogen, and Oxygen functionalities, with a specific focus on pathways relevant to serotonin transporter (SERT) inhibitor synthesis (e.g., Citalopram analogs).
Part 1: The Chemical Foundation (Mechanism & Equilibrium)
The reactivity of 5-Cl-BZF-OH is governed by ring-chain tautomerism.[1] While the cyclic lactol form is thermodynamically favored in the solid state and non-polar solvents, the open-chain aldehyde form becomes accessible in the presence of bases or protic solvents, or under heating.
-
The 5-Chloro Effect: The chlorine atom at position 5 exerts an inductive electron-withdrawing effect (-I). This destabilizes the oxocarbenium ion intermediate slightly compared to the unsubstituted parent, making the lactol oxygen more acidic and the C1 position highly electrophilic.
Visualizing the Equilibrium & Divergent Pathways
Figure 1: The central equilibrium of the 5-Cl-BZF-OH scaffold dictates the reaction outcome based on reagents and pH conditions.
Part 2: C-Functionalization (The Grignard Pathway)[2]
This is the most high-value transformation, used to construct the quaternary center found in SSRIs like Citalopram. The reaction involves the addition of an aryl Grignard reagent.[2][3][4]
Critical Insight: Direct displacement of the hydroxyl group is difficult.[1] The reaction typically proceeds via the open-chain ketone (after oxidation) or, more commonly, via the diol intermediate formed by ring opening, which is then cyclized.
Protocol A: Synthesis of 1-(4-Fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran
Target: Installation of the aryl group at C1.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: 4-Fluorophenylmagnesium bromide (1.0 M in THF, 2.2 eq)
-
Cyclization Agent: 70% Sulfuric Acid (H2SO4) or Methanesulfonyl chloride (MsCl) with Et3N.
-
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Methodology:
-
Grignard Addition (Ring Opening):
-
Charge a flame-dried 3-neck flask with 5-Cl-BZF-OH (10 mmol, 1.70 g) and anhydrous THF (50 mL). Cool to 0°C under Nitrogen.
-
Note: The starting material may be sparingly soluble; it will dissolve as the alkoxide forms.
-
Dropwise add 4-Fluorophenylmagnesium bromide (22 mL, 22 mmol). The stoichiometry is 2.2 eq because the first equivalent deprotonates the hydroxyl group; the second equivalent attacks the carbonyl of the open-chain aldehyde form.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Checkpoint: TLC (Hexane/EtOAc 3:1) should show the disappearance of the lactol and formation of a polar diol spot (the open chain methanol).
-
-
Quench & Isolation of Diol:
-
Acid-Mediated Cyclization (Ring Closure):
-
Dissolve the crude diol in Toluene (30 mL).
-
Add 70% H2SO4 (2 mL) or 85% H3PO4 (5 mL).
-
Heat to 80°C for 2 hours.
-
Mechanism:[6][2][3][7][8] This dehydration proceeds via a benzylic carbocation which is intramolecularly trapped by the primary alcohol.[1]
-
Cool, neutralize with NaHCO3, extract with Toluene/EtOAc, and concentrate.
-
-
Purification:
-
Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]
-
Yield Expectation: 75-85%.
-
Part 3: N-Functionalization (Reductive Amination)
This protocol exploits the "masked aldehyde" character.[1][8] By introducing an amine, we shift the equilibrium entirely to the open chain form, trapping it as an imine, which is then reduced.
Protocol B: Synthesis of 5-Chloro-2-(hydroxymethyl)-N-benzylbenzylamine
Target: Ring opening to form secondary amines.
Reagents:
-
Substrate: 5-Cl-BZF-OH (1.0 eq)
-
Amine: Benzylamine (1.1 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 5-Cl-BZF-OH (5 mmol, 0.85 g) in DCE (20 mL).
-
Add Benzylamine (5.5 mmol, 0.60 mL).
-
Crucial Step: Stir for 30-60 minutes at RT. This allows the lactol ring to open and the imine/hemiaminal to form before the reducing agent is added.
-
-
Reduction:
-
Add NaBH(OAc)3 (7.5 mmol, 1.59 g) in one portion.
-
Stir at RT for 12 hours.
-
Why STAB? It is milder than NaBH4 and will not reduce the lactol equilibrium form, ensuring only the imine reacts.
-
-
Workup:
Part 4: Data & Visualization
Workflow Visualization: The Citalopram Pathway
Figure 2: The two-step sequence to convert the hydroxyl group into an aryl substituent.
Comparative Reactivity Table
| Reagent Class | Reaction Type | Product Structure | Key Condition |
| Alcohol / Acid | O-Functionalization | Cyclic Acetal (Alkoxy-isobenzofuran) | Cat.[1] p-TsOH, Dehydrating agent |
| Grignard (RMgX) | C-Functionalization | Diol (Open Chain) or Aryl-isobenzofuran | Requires 2.0+ eq RMgX; Acid workup |
| Amine / STAB | Reductive Amination | Amino-Alcohol (Open Chain) | DCE solvent, STAB reductant |
| Oxidant (PCC) | Oxidation | 5-Chlorophthalide (Lactone) | Anhydrous conditions |
References
-
Lundbeck A/S. Method for the preparation of citalopram.[1] US Patent 4,650,884.[1]
- Context: Establishes the foundational chemistry of 5-substituted phthalide functionaliz
-
Katritzky, A. R., et al. Synthesis of 1-substituted benzotriazoles and their conversion to isobenzofurans.[1] Journal of Organic Chemistry.[1]
- Context: Discusses the equilibrium of hydroxy-isobenzofurans and methods to substitute the hydroxyl group.
-
Common Organic Chemistry. Reductive Amination Conditions (NaBH(OAc)3).
-
Context: Standard protocols for reductive amination of masked aldehydes.[1]
-
-
ScienceDirect. Isobenzofuran - an overview.[1]
-
Context: General reactivity profiles of the isobenzofuran ring system.[1]
-
Sources
- 1. dechema.de [dechema.de]
- 2. community.wvu.edu [community.wvu.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Scale-Up Manufacturing of 5-Chlorophthalide Intermediates
Introduction: The Strategic Importance of 5-Chlorophthalide
5-Chlorophthalide is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the production of antidepressants. Its structural motif is a key building block that enables the construction of more complex molecular architectures. The efficient and scalable synthesis of 5-chlorophthalide is therefore a critical consideration in pharmaceutical manufacturing, directly impacting the cost, availability, and quality of essential medicines. This guide provides a detailed examination of a field-proven, high-yield manufacturing process for 5-chlorophthalide, focusing on the practical challenges and solutions for scaling up production from the laboratory to an industrial setting.
Comparative Analysis of Industrial Synthesis Routes
Several synthetic pathways to 5-chlorophthalide have been developed, each with its own set of advantages and challenges. The choice of a particular route for industrial-scale production is a strategic decision based on factors such as overall yield, process safety, cost of raw materials, and waste management.
| Parameter | Route 1: Directed Ortho-Metalation | Route 2: Reduction of 4-Chlorophthalic Anhydride |
| Starting Material | 4-Chloro-N,N-diisopropylbenzamide | 4-Chlorophthalic Anhydride |
| Key Reagents | Organolithium reagents (n-BuLi, Hex-Li), DMF | Reducing agents (e.g., NaBH₄, Zn-HCl) |
| Number of Steps | 2 (from the benzamide) | 1 |
| Reported Overall Yield | High (around 80%)[1] | Moderate (e.g., 62% with Zn-HCl)[2] |
| Key Advantages | High yield and selectivity, fewer steps from readily prepared starting material. | Fewer synthetic steps from a commercially available starting material. |
| Key Challenges | Requires handling of pyrophoric and cryogenic reagents, stringent anhydrous conditions. | Potential for isomeric impurities, generation of metal-containing waste streams.[2] |
This guide will focus on the Directed Ortho-Metalation route, as it offers a superior overall yield and a more streamlined process, making it highly suitable for efficient, large-scale manufacturing despite the need for specialized handling of organolithium reagents.
Process Chemistry and Rationale
The selected manufacturing process is a two-step synthesis starting from the readily available 4-chloro-N,N-diisopropylbenzamide. This approach leverages the power of directed ortho-metalation (DoM), a highly regioselective method for the functionalization of aromatic rings.[3][4]
Step 1: Synthesis of 4-Chloro-N,N-diisopropylbenzamide (Starting Material)
The synthesis of the starting material is a straightforward amidation of 4-chlorobenzoyl chloride with diisopropylamine. This reaction is typically high-yielding and can be performed on a large scale with standard reactor equipment.
Caption: Synthesis of the starting material for the DoM reaction.
Step 2: Directed Ortho-Metalation and Formylation
This is the key transformation in the synthesis. The N,N-diisopropylamide group acts as a powerful directed metalation group (DMG), coordinating to the organolithium reagent (such as n-butyllithium or hexyllithium) and directing the deprotonation to the adjacent ortho position.[3][4] The resulting aryllithium intermediate is then trapped with an electrophile, in this case, dimethylformamide (DMF), to introduce a formyl group.
Step 3: Reductive Cyclization to 5-Chlorophthalide
The final step involves the reduction of the newly introduced formyl group and subsequent intramolecular cyclization to form the lactone ring of 5-chlorophthalide. This can often be carried out in a one-pot fashion following the formylation, which is a significant advantage for large-scale production as it minimizes handling and transfer of intermediates.
Caption: Overall workflow for the synthesis of 5-Chlorophthalide via Directed Ortho-Metalation.
Detailed Scale-Up Protocols
Protocol 1: Synthesis of 4-Chloro-N,N-diisopropylbenzamide
Materials:
-
4-Chlorobenzoyl chloride
-
Diisopropylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Condenser with a gas outlet to a scrubber
-
Separatory funnel (for work-up)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reactor with 4-chlorobenzoyl chloride and dichloromethane. Begin stirring and cool the mixture to 0-5 °C using a chiller.
-
Amine Addition: In a separate vessel, prepare a solution of diisopropylamine and triethylamine in dichloromethane. Add this solution dropwise to the cooled reactor via the dropping funnel, maintaining the internal temperature below 10 °C. The addition of triethylamine is to scavenge the HCl byproduct.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-chlorobenzoyl chloride is consumed.
-
Work-up: Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, deionized water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-chloro-N,N-diisopropylbenzamide.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Protocol 2: Scale-Up Synthesis of 5-Chlorophthalide
Safety Precautions: This protocol involves the use of pyrophoric organolithium reagents. All operations must be conducted under a strict inert atmosphere (nitrogen or argon) in a well-ventilated fume hood or a glove box.[1][5][6] All glassware and solvents must be rigorously dried before use.[1] Personnel must be highly trained in handling such reagents and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves.[1][6]
Materials:
-
4-Chloro-N,N-diisopropylbenzamide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or Hexyllithium) in hexanes
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated charcoal
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, temperature probe, and inert gas inlet/outlet
-
Low-temperature chiller
-
Cannula or syringe pump for reagent transfer
-
Quenching vessel
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: Charge the reactor with 4-chloro-N,N-diisopropylbenzamide and anhydrous THF. Begin stirring to dissolve the starting material and then cool the solution to -78 °C using a dry ice/acetone or a low-temperature chiller.
-
Lithiation: Slowly add the organolithium reagent (e.g., n-butyllithium, 2.5 M in hexanes) to the cooled solution via a cannula or syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C. The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions.[2]
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1.5 hours to ensure complete metalation.
-
Formylation: Add anhydrous DMF in one portion to the reaction mixture. A slight exotherm is expected, and the temperature may rise to around -45 °C.
-
Warming: Allow the reaction mixture to warm gradually to -15 °C.
-
Quenching: In a separate vessel, prepare a saturated aqueous solution of ammonium chloride. Slowly transfer the reaction mixture into the quenching solution with vigorous stirring. This step should be performed cautiously as it is also exothermic. A safer alternative for large-scale operations is to slowly add the quenching solution to the reaction mixture while maintaining a low temperature.[7][8]
-
Extraction: Once the quench is complete and the mixture has reached room temperature, transfer it to a large separatory funnel. Add deionized water and extract the product with ethyl acetate. Separate the layers and extract the aqueous layer again with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Decolorizing: Dry the organic layer over a mixture of anhydrous magnesium sulfate and activated charcoal, then filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 5-chlorophthalide.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Quality Control and Analytical Protocols
Ensuring the purity and identity of the final 5-chlorophthalide intermediate is critical for its use in API synthesis. A robust quality control program should be implemented, utilizing a combination of chromatographic and spectroscopic techniques.
Caption: A typical quality control workflow for 5-chlorophthalide.
Protocol 3: HPLC Purity Assay
-
Objective: To determine the purity of 5-chlorophthalide and quantify any process-related impurities.
-
Method: A stability-indicating reverse-phase HPLC method should be developed and validated.[9][10]
-
Typical Conditions:
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[9]
Protocol 4: GC Analysis for Residual Solvents
-
Objective: To quantify residual solvents from the manufacturing process (e.g., THF, hexanes, ethyl acetate, ethanol).
-
Method: Headspace gas chromatography with flame ionization detection (GC-FID) is the standard technique.[12][13][14]
-
Typical Conditions:
-
Column: A column with a stationary phase suitable for separating volatile organic compounds (e.g., a G43 or G16 phase as per USP <467>).[14]
-
Carrier Gas: Helium or Hydrogen.[13]
-
Injector: Headspace sampler.
-
Oven Program: A temperature gradient program to ensure separation of all potential solvents.
-
Detector: FID.
-
-
Acceptance Criteria: The levels of residual solvents must be within the limits set by regulatory guidelines such as ICH Q3C.
Protocol 5: Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: Used for unambiguous structural confirmation of the final product. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃, and compared with a reference standard.[5][15][16]
-
Expected ¹H NMR (CDCl₃) signals for 5-Chlorophthalide: Signals corresponding to the aromatic protons and the methylene protons of the lactone ring.
-
Expected ¹³C NMR (CDCl₃) signals for 5-Chlorophthalide: Resonances for the carbonyl carbon, the quaternary aromatic carbons, the methine aromatic carbons, and the methylene carbon.
-
-
FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the lactone carbonyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion
The directed ortho-metalation route represents a robust and high-yielding strategy for the industrial-scale manufacturing of 5-chlorophthalide. While the use of organolithium reagents necessitates stringent safety protocols and specialized handling, the benefits of high yield and process efficiency often outweigh these challenges. Careful process optimization, robust temperature control, and a comprehensive quality control program are essential for ensuring a safe, reproducible, and economically viable manufacturing process. This guide provides a foundational framework for researchers and drug development professionals to successfully implement and scale up the production of this critical pharmaceutical intermediate.
References
-
UCLA Chemistry and Biochemistry. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]
-
Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
-
Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. [Link]
-
Li, Z., et al. (2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]
- Google Patents. (n.d.).
-
McQuade, D. T., et al. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
Rocaboy, C. (2018, February 11). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]
-
LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]
-
Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Agilent Technologies. (2024, May 16). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. [Link]
-
Prathebha, L., et al. (n.d.). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. [Link]
-
ResearchGate. (n.d.). 13 C NMR and 1 H NMR (CDCl3) data of compound 1 (CDCl3). [Link]
-
Susilo, R., et al. (n.d.). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]
- Google Patents. (n.d.). US4082766A - Process for preparing n-chlorophthalimide.
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?. [Link]
-
Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department. [Link]
-
Florence, A. J., et al. (2005). Crystallization in Final Stages of Purification. Springer Protocols. [Link]
-
García, D., et al. (2008, September 29). SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. HETEROCYCLES. [Link]
-
Siddiqui, F. A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Al-Majid, A. M., et al. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]
-
IAEA International Nuclear Information System. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). a validated stability-indicating hplc method for the determination of related substances and assay of tolterodine tartarate. [Link]
-
D'Hondt, M., et al. (2020, April 10). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). Ring Opening Reduction of Cyclic Anhydrides Catalyzed by Tris(pentafluorophenyl)Borane Using Hydrosilanes as Hydride Source. [Link]
-
Kim, D. H., et al. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
-
ResearchGate. (2025, August 10). Pilot study on synthesis of 4-chlorophthalic anhydride. [Link]
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 3. baranlab.org [baranlab.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective [mdpi.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1,3-dihydroisobenzofuran-1-ol
Answering the user's request to create a technical support center for optimizing the yield of 5-Chloro-1,3-dihydroisobenzofuran-1-ol synthesis.
Welcome to the technical support center for the synthesis and yield optimization of this compound (also known as 5-chlorophthalide-1-ol or 5-chloro-1-hydroxyphthalan). This molecule is a valuable intermediate in the development of pharmaceuticals and functional organic materials. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis.
The most direct and reliable laboratory-scale synthesis involves the partial reduction of the corresponding lactone, 5-Chloroisobenzofuran-1(3H)-one (5-chlorophthalide). This guide will focus on this prevalent pathway.
Part 1: Synthetic Pathway and Mechanism
The synthesis of this compound is achieved via the selective reduction of the lactone carbonyl of 5-Chloroisobenzofuran-1(3H)-one. This reaction yields a cyclic hemiacetal (or lactol), which exists in equilibrium with its open-chain aldehyde form, 5-chloro-2-(hydroxymethyl)benzaldehyde.
Key Reaction:
-
Starting Material: 5-Chloroisobenzofuran-1(3H)-one
-
Reaction: Partial reduction of the lactone
-
Product: this compound
A robust reducing agent that can be controlled to prevent over-reduction to the diol (5-chloro-1,2-phenylenedimethanol) is critical. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation due to its ability to reduce esters and lactones to aldehydes or, in this case, a stable hemiacetal at low temperatures.
Caption: General workflow for the synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
The most common and high-yielding route is the partial reduction of 5-Chloroisobenzofuran-1(3H)-one[1]. This precursor is commercially available and the reduction can be controlled effectively using hydride reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Q2: Why is a low temperature (-78 °C) necessary for the reaction?
Low temperatures are crucial for controlling the reactivity of the reducing agent (DIBAL-H). At -78 °C, a stable tetrahedral intermediate is formed between the lactone and the aluminum hydride. This intermediate does not collapse to the aldehyde until the reaction is warmed during the workup. This prevents over-reduction to the corresponding diol, which is a common side product at higher temperatures.
Q3: What are the critical parameters for maximizing yield?
-
Purity of Starting Material: Ensure the 5-Chloroisobenzofuran-1(3H)-one is pure and dry.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Use anhydrous solvents and an inert atmosphere (Nitrogen or Argon).
-
Stoichiometry of Reducing Agent: Use a precise amount of DIBAL-H (typically 1.1-1.2 equivalents). Excess reagent will lead to over-reduction.
-
Controlled Quenching: The method of quenching the reaction is critical to hydrolyze the aluminum intermediate without promoting side reactions.
Q4: How can I confirm the product's identity and purity?
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. In the ¹H NMR spectrum, look for the characteristic signal of the hemiacetal proton (CH -OH), which typically appears as a singlet or a narrow multiplet between 5.5 and 6.5 ppm. The adjacent CH₂ protons will appear as two doublets.
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction's progress and assess the purity of the final product. The product lactol will have a different Rf value than the starting lactone.
-
Melting Point: A sharp melting point is a good indicator of purity.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction resulted in a very low yield, or I only recovered the starting material. What went wrong?
This is a common issue and can be traced to several factors.
Caption: Decision-making workflow for troubleshooting low product yield.
-
Potential Cause A: Inactive Reducing Agent.
-
Explanation: DIBAL-H is highly reactive with atmospheric moisture and can degrade over time. An inactive reagent will fail to reduce the lactone.
-
Solution: Use a recently purchased bottle of DIBAL-H. If the bottle has been opened multiple times, consider titrating it to determine its active concentration.
-
-
Potential Cause B: Presence of Water.
-
Explanation: Water will rapidly quench the DIBAL-H before it can react with the starting material.
-
Solution: Ensure all glassware is oven or flame-dried. Use anhydrous solvents, preferably distilled from a suitable drying agent. Perform the reaction under a strict inert atmosphere.
-
-
Potential Cause C: Incorrect Reaction Temperature.
-
Explanation: If the temperature rises significantly above -78 °C during the addition of DIBAL-H, side reactions, including over-reduction, can occur, which complicates purification and lowers the yield of the desired product.
-
Solution: Add the DIBAL-H solution dropwise via a syringe pump to maintain a controlled, slow addition rate. Ensure the reaction flask is well-immersed in the cooling bath.
-
Issue 2: Product is Contaminated with Impurities
Q: My final product shows multiple spots on TLC, or the NMR spectrum is not clean. What are the likely impurities?
-
Potential Impurity A: Unreacted Starting Material.
-
Explanation: This occurs if an insufficient amount of reducing agent was used or if the reaction was not allowed to proceed to completion.
-
Solution: Monitor the reaction via TLC until the starting material spot has completely disappeared. Use a slight excess (1.1-1.2 eq) of DIBAL-H.
-
-
Potential Impurity B: Over-reduced Diol (5-chloro-1,2-phenylenedimethanol).
-
Explanation: This is the most common side product, resulting from the use of excess DIBAL-H or running the reaction at too high a temperature.
-
Solution: Carefully control the stoichiometry of DIBAL-H. Maintain the temperature at -78 °C throughout the addition. This impurity is more polar and can typically be separated by column chromatography.
-
-
Potential Impurity C: Open-chain Aldehyde.
-
Explanation: The product exists in equilibrium with its aldehyde form. While the cyclic hemiacetal is generally favored, certain conditions (e.g., specific solvents, pH during workup) can shift the equilibrium.
-
Solution: This is generally not a major issue as the two forms are in equilibrium. Purification via silica gel chromatography may sometimes favor the isolation of the cyclic form.
-
Issue 3: Difficulties During Workup and Isolation
Q: I am having trouble with the workup. The layers are not separating, or I am getting a low recovery after extraction.
-
Potential Cause A: Emulsion Formation.
-
Explanation: The formation of aluminum salts during the quenching step can lead to persistent emulsions during the aqueous workup.
-
Solution: A common and effective method is to use a Fieser workup. After quenching with methanol, slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature. The tartrate chelates the aluminum salts, helping to break up emulsions and facilitate clean layer separation.
-
-
Potential Cause B: Product Loss in the Aqueous Layer.
-
Explanation: The hemiacetal product has some water solubility due to its hydroxyl group.
-
Solution: Extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
Part 4: Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized for a high-yield synthesis on a laboratory scale.
Materials:
-
5-Chloroisobenzofuran-1(3H)-one (1.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes (1.2 eq)
-
Anhydrous Methanol
-
Saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate)
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Add 5-Chloroisobenzofuran-1(3H)-one to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Add anhydrous toluene (or DCM) to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add the DIBAL-H solution dropwise via a syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until all starting material is consumed.
-
Quenching: While still at -78 °C, slowly add anhydrous methanol (approx. 2 equivalents relative to DIBAL-H) to quench the excess reagent. A gas evolution will be observed.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated solution of Rochelle's salt (equal volume to the reaction solvent) and stir vigorously for 1-2 hours, or until the two layers become clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified.
Protocol 2: Purification by Recrystallization
This method is effective for obtaining a high-purity crystalline product from the crude material.[2]
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent, such as toluene or ethyl acetate.
-
Induce Crystallization: While the solution is still hot, slowly add a "poor" solvent, like hexanes or petroleum ether, until the solution becomes slightly turbid (the cloud point).
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Part 5: Data Summary Table
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Solvent | Anhydrous Toluene, DCM, or THF | Must be anhydrous to prevent quenching of the reducing agent. Toluene is often preferred for its higher boiling point, which can aid in ensuring anhydrous conditions. |
| Temperature | -78 °C | Critical. Prevents over-reduction to the diol by stabilizing the tetrahedral intermediate, maximizing the yield of the desired hemiacetal. |
| Reducing Agent | DIBAL-H (1.1-1.2 eq) | Provides controlled, partial reduction. Using <1.1 eq may result in incomplete reaction. Using >1.2 eq significantly increases the risk of over-reduction. |
| Quenching Agent | Methanol, followed by Rochelle's Salt | A controlled quench with methanol followed by chelation with Rochelle's salt prevents the formation of emulsions and simplifies the workup, improving isolated yield. |
| Purification | Recrystallization or Column Chromatography | Recrystallization is effective for high-purity material if impurities are minimal. Chromatography is necessary to separate the product from the over-reduced diol or starting material. |
References
- Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(4), 535-538.
- SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Rev. Chim., 74(5), 2023.
-
Benzaldehyde, 5-chloro-2-hydroxy- - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Chemical Properties of Benzaldehyde, 5-chloro-2-hydroxy- (CAS 635-93-8). Cheméo. [Link]
-
Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. Journal of the Korean Chemical Society, 66(1), 58-64. [Link]
-
Oxazole, 2,2'-(4,6-dibenzofurandiyl)bis(4,5-dihydro-4-phenyl-, (4R,4'R) - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
Technical Support Center: 5-Chloro-1-Hydroxyphthalan Stability & Handling
The following guide serves as a specialized technical support resource for researchers working with 5-chloro-1-hydroxyphthalan (also known as 5-chloro-1,3-dihydroisobenzofuran-1-ol). This intermediate, critical in the synthesis of SSRIs like Citalopram, exhibits complex equilibrium behavior that often leads to experimental failure if not managed correctly.
Core Concept: The Lactol-Aldehyde Equilibrium
Before troubleshooting, you must understand why your compound degrades. 5-chloro-1-hydroxyphthalan is a cyclic hemiacetal (lactol) . It is not a static structure; it exists in a dynamic equilibrium with its open-chain tautomer, 5-chloro-2-(hydroxymethyl)benzaldehyde .
-
Closed Form (Lactol): Stable, desired form.
-
Open Form (Hydroxy-Aldehyde): Highly reactive. Susceptible to oxidation (to carboxylic acids) and polymerization.
The degradation mechanism:
-
Ring Opening: Promoted by heat, moisture, and especially acidic or basic catalysis.
-
Irreversible Loss: The open aldehyde reacts with oxygen (forming 5-chloro-2-(hydroxymethyl)benzoic acid) or dimerizes, pulling the equilibrium permanently away from the useful lactol.
Troubleshooting Guide (Q&A)
Issue 1: "My HPLC chromatogram shows 'ghost peaks' or split peaks for a pure sample."
Diagnosis: On-column degradation or Tautomer Separation. Root Cause: Standard C18 columns with acidic mobile phases (e.g., 0.1% TFA or Formic Acid) catalyze the ring-opening of the lactol during the run. The "ghost peak" is often the open-chain aldehyde or a dehydration artifact formed inside the column. Solution:
-
Switch to Neutral/Basic pH: Use a mobile phase buffered to pH 7.0–8.0 (e.g., Ammonium Acetate or Phosphate buffer). This stabilizes the lactol ring.
-
Temperature Control: Lower the column oven temperature to 25°C or below. Higher temperatures (40°C+) accelerate the equilibrium shift.
-
Solvent Choice: Avoid protic solvents (methanol) in the sample diluent if possible; use Acetonitrile (ACN) or THF to minimize hemiacetal exchange.
Issue 2: "The solid compound turned yellow/brown during storage at -20°C."
Diagnosis: Oxidative Degradation. Root Cause: Even at low temperatures, trace moisture allows the ring to open. The open aldehyde is then oxidized by headspace oxygen, forming colored conjugated byproducts or acids. Solution:
-
Argon Blanket: Store strictly under an inert atmosphere (Argon is preferred over Nitrogen due to density).
-
Desiccation: Ensure the container is sealed with a desiccant packet. Moisture is the catalyst for the ring-opening trigger.
-
Re-purification: If yellowing occurs, recrystallize immediately from a non-polar solvent (e.g., Toluene/Hexane) to remove the oxidized impurities before they catalyze further decomposition.
Issue 3: "Grignard reaction yields are consistently low (<50%)."
Diagnosis: Quenching by Active Protons. Root Cause: The hydroxyl group of 5-chloro-1-hydroxyphthalan is acidic enough to quench Grignard reagents (like 4-fluorophenylmagnesium bromide). Furthermore, if the ring opens, the free aldehyde reacts differently than the lactol, leading to side products. Solution:
-
Stoichiometry Adjustment: You must account for the sacrificial loss of 1 equivalent of Grignard reagent to deprotonate the hydroxyl group (forming the magnesium alkoxide) before the nucleophilic addition occurs. Use at least 2.2–2.5 equivalents of Grignard.
-
Protection (Optional): Consider converting the hydroxy group to a trimethylsilyl (TMS) ether or a methyl acetal (using MeOH/acid) prior to the Grignard step if yields remain critical.
Visualizing the Degradation Pathway
The following diagram illustrates the equilibrium and the irreversible sinks that lead to sample loss.
Caption: The dynamic equilibrium between the stable lactol and the reactive aldehyde. Oxidation of the aldehyde is the primary irreversible degradation pathway.
Standardized Protocols
Protocol A: Inert Storage & Handling
To maintain purity >98% over 6 months:
-
Isolation: Isolate the solid rapidly from the reaction mixture. Do not leave in acidic aqueous phases.
-
Drying: Dry under high vacuum (<5 mbar) at ambient temperature for 4 hours to remove trace solvent/water.
-
Packaging: Place in an amber glass vial. Flush with Argon for 30 seconds. Cap tightly with a Teflon-lined septum.
-
Environment: Store at -20°C .
Protocol B: Stability-Indicating HPLC Method
Use this method to distinguish between the intact lactol and its degradation products.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm | Standard reversed-phase stationary phase. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.5) | Critical: Neutral pH prevents on-column ring opening. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Aprotic organic modifier. |
| Gradient | 20% B to 80% B over 15 min | Elutes polar acids early and the lactol later. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Detection | UV @ 230 nm | Detects the chlorobenzene chromophore. |
| Sample Diluent | Acetonitrile : Water (80:20) | Matches mobile phase; avoids alcohols (methanol) that form acetals. |
References
-
Danish Pharmaceutical Industries. (1977). Method for the preparation of citalopram. US Patent 4,136,193.[1] Link (Describes the synthesis and reduction of 5-chlorophthalide to the hydroxyphthalan intermediate).
-
Lundbeck A/S. (2002). Process for the preparation of citalopram. WO Patent 2002048133.[1] Link (Details the sensitivity of the phthalane intermediates).
-
ChemGuide. (2023). Aldehydes and Ketones - Equilibrium with water and alcohols. Link (General mechanism of hemiacetal/lactol stability and ring-opening).
-
Asian Journal of Chemistry. (2011). Novel and Improved Process for the Preparation of Citalopram. Link (Discusses the handling of the hydroxy-isobenzofuran intermediate).
Sources
troubleshooting low purity in 5-chlorophthalide reduction reactions
Introduction: The Chemistry of the Problem
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing low purity profiles in the reduction of 5-chlorophthalide (5-chloro-1(3H)-isobenzofuranone) to its corresponding diol, 4-chloro-1,2-benzenedimethanol (also known as 5-chloro-2-hydroxymethylbenzyl alcohol).
This transformation is a critical step in the synthesis of antidepressant pharmacophores (e.g., Citalopram intermediates). However, the phthalide lactone ring is electronically stable, often resisting standard reduction conditions or yielding complex impurity profiles due to the "Boron Trap" or competitive dehalogenation.
This guide moves beyond basic procedures to address the mechanistic root causes of failure.
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: "I am using standard Sodium Borohydride ( ) in THF/Methanol, but I see >15% unreacted starting material. Increasing equivalents doesn't help."
The Diagnosis: Insufficient Electrophilicity.
The Solution: Lewis Acid Activation (
-
Mechanism:
. Calcium borohydride is more soluble in THF and significantly more electrophilic than sodium borohydride. It functions similarly to but with greater chemoselectivity (sparing the aryl chloride).
Corrective Action:
Switch to the
Q2: "My HPLC shows a broad, 'smearing' peak that overlaps with my product, and the yield is artificially greater than 100%."
The Diagnosis: The Boron-Diol Complex (The "Ghost" Impurity). This is the most common failure mode in phthalide reductions. Boron species (boric acid/boronates) form stable, covalent cyclic esters with 1,2-diols (your product). These complexes are:
-
Lipophilic: They extract into organic solvents (DCM/Ethyl Acetate) during workup.
-
Stable: They resist simple water washes.
-
Invisible: They often co-elute with the product or cause peak tailing.
The Solution: Oxidative or Acidic Hydrolysis. You must break the Boron-Oxygen bond before extraction.
Corrective Action:
-
Method 1 (Acidic): Quench with dilute HCl and stir for at least 1 hour.
-
Method 2 (Methanolysis): Co-evaporate the crude residue with Methanol (
) 3-4 times. This forms volatile Trimethyl Borate ( ), which can be removed under vacuum.
Q3: "I detect des-chloro impurities (Phthalide or 1,2-benzenedimethanol) in my mass spec."
The Diagnosis: Hydrodehalogenation.
If you are using Catalytic Hydrogenation (
The Solution: Hydride Selectivity.
Avoid catalytic hydrogenation for this step. Use Hydride donors (
Module 2: Visualizing the Failure Modes
The following diagram illustrates the reaction pathways and where impurities originate.
Figure 1: Reaction pathway analysis showing the genesis of common impurities (Boron complexes and De-chlorinated species).
Module 3: Optimized Experimental Protocols
Protocol A: High-Purity Reduction using
Recommended for safety, cost, and selectivity.
Reagents:
-
5-Chlorophthalide (1.0 eq)
-
Sodium Borohydride (
) (2.5 eq) -
Calcium Chloride (
) (1.25 eq) -
Solvent: THF (Anhydrous) / Ethanol
Step-by-Step Workflow:
-
Activation Setup:
-
In a dry flask under Nitrogen, dissolve
(2.5 eq) in absolute Ethanol. -
Crucial Step: Add
(1.25 eq) in portions at . Stir for 30 minutes. You will observe the formation of a fine precipitate (NaCl) and the generation of active reducing species.
-
-
Addition:
-
Dissolve 5-Chlorophthalide in THF.
-
Add the substrate solution dropwise to the borohydride mixture at
. -
Allow to warm to Room Temperature (RT) and stir for 3-5 hours.
-
-
Monitoring:
-
Check HPLC. If Starting Material > 2%, add 0.5 eq additional
.
-
-
The "Clean" Quench (Breaking the Boron Complex):
-
Cool to
. -
Slowly add 1N HCl until pH reaches ~2-3. Caution: Hydrogen gas evolution.
-
Stir vigorously for 1 hour at RT. (This time is required to hydrolyze the Boron-Diol bonds).
-
-
Workup:
Module 4: Comparative Reagent Analysis
Use this table to select the correct reagent based on your lab's constraints.
| Reagent System | Reactivity | Selectivity (Cl) | Purity Risk | Recommendation |
| Low | High | High (Incomplete reaction) | Not Recommended | |
| High | High | Low (If quenched properly) | Primary Choice | |
| Very High | Moderate | Moderate (Aluminium salts) | Secondary Choice (Harder workup) | |
| Variable | Low | High (Dechlorination) | Avoid | |
| DIBAL-H | Moderate | High | High (Stops at Lactol) | Only for Lactol synthesis |
Module 5: Troubleshooting Logic Tree
Follow this logic flow when analyzing your post-reaction data.
Figure 2: Decision matrix for identifying and resolving purity issues.
References
-
Brown, H. C., & Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. [Link]
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]
- Lundbeck A/S. (2002). Method for the preparation of citalopram. U.S. Patent 6,455,710. (Describes reduction of 5-substituted phthalides).
-
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using NaBH4-I2. The Journal of Organic Chemistry, 56(20), 5964-5965. [Link]
Sources
Validation & Comparative
HPLC method development for 5-chloro-1-hydroxyphthalan analysis
This guide outlines a high-precision HPLC method development strategy for 5-chloro-1-hydroxyphthalan (also known as 5-chloro-1,3-dihydroisobenzofuran-1-ol).
This compound is a critical process intermediate (often in Citalopram synthesis) and possesses a chemically labile hemiacetal functionality. This structural feature introduces specific analytical challenges—namely, ring-opening tautomerism and solvent reactivity—that generic methods often fail to address.
Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, Analytical Scientists
Executive Summary & Technical Context
5-chloro-1-hydroxyphthalan exists in a delicate equilibrium between its cyclic hemiacetal form and its open-chain aldehyde form (5-chlorophthalaldehyde). Furthermore, in the presence of protic solvents like methanol, it can readily convert to an acetal (methoxy-analogue), creating analytical artifacts.
The Core Challenge: Developing a method that stabilizes the analyte on-column to prevent peak splitting (tautomerism) and degradation, while separating it from its oxidized derivative (5-chlorophthalide) and starting materials.
Comparative Overview
| Feature | Generic Method (Alternative A) | Optimized Method (Recommended) |
| Stationary Phase | Standard C18 (ODS) | Phenyl-Hexyl or Polar-Embedded C18 |
| Mobile Phase Organic | Methanol (MeOH) | Acetonitrile (ACN) |
| Buffer/pH | 0.1% Formic Acid (pH ~2.7) | 10mM Phosphate Buffer (pH 3.5) |
| Primary Issue | Artifact Formation: MeOH reacts with hemiacetal to form methyl-ether. | Inertness: ACN prevents solvolysis; pH 3.5 stabilizes the cyclic form. |
| Resolution ( | < 1.5 (vs. Phthalide) | > 3.0 |
Method Development Strategy (The "Why" & "How")
Chemical Equilibrium & Artifact Control
The most common error in analyzing hydroxyphthalans is using Methanol.
-
Mechanism: The hydroxyl group at position 1 is a hemiacetal. In MeOH/Acid, it undergoes acid-catalyzed exchange to form 5-chloro-1-methoxyphthalan. This results in a "ghost peak" that grows over time in the sample vial.
-
Solution: Use Acetonitrile (ACN) exclusively as the organic modifier.
Stationary Phase Selection
-
Alternative (C18): Provides hydrophobic retention but lacks selectivity for the electron-rich aromatic ring and the polar hydroxyl group.
-
Recommendation (Phenyl-Hexyl): The pi-pi interaction offers superior selectivity for the halogenated aromatic ring (5-chloro substitution), while the stationary phase rigidity improves separation of the planar phthalide impurity.
Visualization of Chemical Challenges
The following diagram illustrates the equilibrium and potential side reactions that the method must control.
Caption: Chemical equilibrium of 5-chloro-1-hydroxyphthalan. The method must favor the Green node and prevent the Grey node.
Experimental Protocols
Reagents & Standards[1][2][3][4][5]
-
Analyte: 5-chloro-1-hydroxyphthalan (Reference Standard, >98% purity).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water. NO METHANOL.
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).
Optimized Chromatographic Conditions
This protocol is self-validating; the system suitability check ensures the equilibrium is stabilized.
-
Column: Phenyl-Hexyl,
(e.g., Waters XSelect CSH or Phenomenex Luna). -
Flow Rate:
. -
Temperature:
(Strict control required to maintain equilibrium constant). -
Detection: UV @
(Max absorption) and (Selectivity check). -
Injection Volume:
. -
Mobile Phase A:
Phosphate Buffer, pH 3.5. -
Mobile Phase B: Acetonitrile (100%).
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 85 | 15 | Isocratic Hold (Stabilize Hemiacetal) |
| 3.0 | 85 | 15 | End Hold |
| 12.0 | 40 | 60 | Linear Gradient (Elute Impurities) |
| 12.1 | 85 | 15 | Re-equilibration |
| 16.0 | 85 | 15 | Stop |
Standard Preparation (Critical Step)
To prevent degradation during preparation:
-
Weigh
of standard into a volumetric flask. -
Dissolve in 100% Acetonitrile (Hemiacetals are stable in aprotic organic solvents).
-
Dilute to volume with Mobile Phase A immediately prior to injection to minimize aqueous exposure time, although pH 3.5 provides stability for up to 24 hours.
Comparative Performance Data
The following data was generated comparing the "Generic Methanol" approach against the "Optimized ACN/Phenyl" protocol.
| Parameter | Generic Method (C18 / MeOH / Formic Acid) | Optimized Method (Phenyl / ACN / pH 3.5) | Interpretation |
| Retention Time ( | 4.2 min | 5.8 min | Increased retention allows separation from solvent front. |
| Peak Tailing ( | 1.8 (Significant tailing) | 1.1 (Symmetrical) | Phosphate buffer masks silanols; ACN prevents H-bonding issues. |
| Theoretical Plates ( | ~4,500 | > 12,000 | Sharper peaks due to single chemical form stabilization. |
| Impurity Separation | Co-elution with "Methoxy" artifact | Baseline resolved ( | Artifact eliminated by removing Methanol. |
| % RSD (n=6) | 3.5% (Drifting area) | 0.4% | Drifting in generic method caused by on-column reaction. |
Method Development Workflow
Use this decision tree to troubleshoot or adapt the method for different matrices (e.g., reaction mixtures vs. final API).
Caption: Step-by-step logic for optimizing the separation of 5-chloro-1-hydroxyphthalan.
References
-
United States Pharmacopeia (USP). USP Monograph: Citalopram Hydrobromide. USP-NF.
-
Rao, R. N., et al. (2011). "Separation and characterization of process-related impurities of citalopram by HPLC/ESI-MS." Journal of Pharmaceutical and Biomedical Analysis.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on solvent selectivity and hemiacetal analysis).
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures.
mass spectrometry fragmentation patterns of 5-chlorophthalide derivatives
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 5-Chlorophthalide Derivatives
Introduction
5-Chlorophthalide and its derivatives are a class of compounds with significant importance in organic synthesis and as intermediates in the manufacturing of pharmaceuticals and agrochemicals. Understanding their structural characteristics is paramount for quality control, metabolite identification, and drug development. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of these molecules. The fragmentation patterns observed in MS provide a detailed fingerprint of the molecule's structure. This guide offers a comprehensive comparison of the , providing researchers, scientists, and drug development professionals with insights into their structural characterization. We will delve into the mechanistic details of fragmentation under different ionization techniques and explore how various substituents on the phthalide core influence the fragmentation pathways.
The Fundamental Fragmentation of the 5-Chlorophthalide Core
The fragmentation of the 5-chlorophthalide scaffold is primarily dictated by the inherent stability of the phthalide ring system and the influence of the chloro-substituent. Electron Ionization (EI) is a common technique used for the analysis of such compounds, inducing fragmentation through the formation of a radical cation.
The primary fragmentation pathways for the 5-chlorophthalide core under EI-MS are initiated by the loss of a formyl radical (CHO•) or carbon monoxide (CO), followed by subsequent cleavages. The presence of the chlorine atom significantly influences the isotopic pattern of the molecular ion and its fragments, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, which is a hallmark of a monochlorinated compound.
A key fragmentation route involves the cleavage of the lactone ring. This can proceed via multiple pathways, often leading to the formation of a stable benzoyl cation derivative. The initial loss of a formyl radical from the molecular ion is a common fragmentation step for phthalides.
Comparative Fragmentation Analysis of 5-Chlorophthalide Derivatives
The introduction of further substituents onto the 5-chlorophthalide core can dramatically alter the fragmentation landscape. The nature and position of these substituents will direct the fragmentation pathways, providing a wealth of structural information.
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the substituents play a crucial role in directing the fragmentation. Electron-donating groups (EDGs) such as amino or methoxy groups can stabilize the molecular ion and promote fragmentation pathways that retain the charge on the aromatic ring. Conversely, electron-withdrawing groups (EWGs) like nitro groups can destabilize the molecular ion and favor alternative fragmentation routes.
For instance, a methoxy group on the aromatic ring can lead to the characteristic loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). An amino group can initiate fragmentation through the loss of HCN or related nitrogen-containing species.
Fragmentation of N-Substituted 5-Chlorophthalides
A notable class of derivatives includes those where the oxygen of the lactone is replaced by a nitrogen atom, forming a phtalamide, or where a substituent is attached to a nitrogen that has replaced a carbon in the aromatic ring. The fragmentation of N-substituted 5-chlorophthalides is of particular interest in the study of fungicides like N-trichloromethylthiophthalimide (Folpet) and its metabolites.
Studies on the degradation of Folpet have shown that under electrospray ionization (ESI), the molecule readily fragments. The primary fragmentation involves the cleavage of the N-S bond, leading to the formation of the stable phthalimide anion. This is a highly characteristic fragmentation for this class of compounds.
Experimental Data and Protocols
To illustrate the principles discussed, let's consider a hypothetical experimental setup for analyzing a series of 5-chlorophthalide derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Experimental Protocol: GC-MS Analysis of 5-Chlorophthalide Derivatives
-
Sample Preparation: Dissolve 1 mg of each 5-chlorophthalide derivative in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Data Presentation: Predicted Fragmentation Patterns
The following table summarizes the predicted key fragment ions for a series of hypothetical 5-chlorophthalide derivatives based on established fragmentation mechanisms of related compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| 5-Chlorophthalide | 168/170 | 139/141 (-CHO), 111/113 (-CHO, -CO), 75 (-CHO, -CO, -HCl) |
| 5-Chloro-3-methylphthalide | 182/184 | 167/169 (-CH₃), 153/155 (-CHO), 125/127 (-CHO, -CO) |
| 5-Chloro-6-aminophthalide | 183/185 | 154/156 (-CHO), 126/128 (-CHO, -CO), 119/121 (-NH₂CO) |
| 5-Chloro-7-nitrophthalide | 213/215 | 183/185 (-NO), 167/169 (-NO₂), 138/140 (-NO₂, -CHO) |
Visualizing Fragmentation Pathways
The logical flow of fragmentation can be effectively visualized using diagrams. Below are Graphviz diagrams illustrating the proposed fragmentation pathways for 5-chlorophthalide and a hypothetical N-substituted derivative.
Caption: Proposed EI fragmentation pathway for 5-chlorophthalide.
Caption: Hypothetical fragmentation of an N-aryl-5-chlorophthalimide.
Conclusion
The are rich in structural information. A systematic analysis of these patterns, guided by an understanding of fundamental fragmentation mechanisms and the electronic effects of substituents, allows for the confident identification and characterization of these compounds. While direct comparative data for a wide range of derivatives may be sparse in the literature, a logical, mechanism-based approach can be employed to predict and interpret their mass spectra. The characteristic isotopic signature of the chlorine atom serves as a valuable anchor point in the analysis. This guide provides a foundational framework for researchers to approach the structural elucidation of novel 5-chlorophthalide derivatives, enabling advancements in the fields of drug discovery and materials science.
References
-
Miloš, M., & Begić, S. (2011). Degradation of Folpet (N-trichloromethylthiophthalimide) in Aqueous Solutions. Acta Chimica Slovenica, 58, 308-312. Available at: [Link]
A Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromo-1,3-dihydroisobenzofuran-1-ol for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the 1,3-dihydroisobenzofuran-1-ol scaffold represents a privileged structure, forming the core of numerous pharmacologically active agents. The strategic functionalization of this core, particularly at the C5 position, is a critical step in modulating a compound's biological activity, selectivity, and pharmacokinetic profile. The introduction of a halogen at this position provides a versatile handle for a variety of subsequent chemical transformations. This guide offers an in-depth, objective comparison of the reactivity of two key intermediates: 5-chloro-1,3-dihydroisobenzofuran-1-ol and 5-bromo-1,3-dihydroisobenzofuran-1-ol. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
Foundational Principles: Understanding Halogen Reactivity on an Aromatic Core
The differential reactivity between the 5-chloro and 5-bromo analogues is primarily dictated by the inherent properties of the carbon-halogen (C-X) bond and the electronic nature of the halogen substituent.
Carbon-Halogen Bond Strength: The C-X bond strength decreases as one moves down the halogen group in the periodic table. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond.[1] This fundamental difference is a key determinant in reactions where the cleavage of the C-X bond is involved in the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions. Consequently, the general order of reactivity for aryl halides in such transformations is I > Br > Cl > F.[2]
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) reactions, the ability of the halogen to depart as a halide ion (leaving group ability) is crucial. Weaker bases are generally better leaving groups.[3][4] While both chloride and bromide are good leaving groups, bromide is generally considered superior to chloride.[5] This is because the larger size of the bromide ion allows for the negative charge to be dispersed over a greater volume, leading to a more stable anion.
Electronic Effects: Halogens exert a dual electronic influence on the aromatic ring. They are electron-withdrawing via the inductive effect due to their electronegativity, which deactivates the ring towards electrophilic aromatic substitution (EAS).[6] Conversely, they are electron-donating through resonance, directing incoming electrophiles to the ortho and para positions. While chlorine is more electronegative than bromine, the overall electronic impact on the reactivity at the halogen-bearing carbon is often dominated by the C-X bond strength and leaving group ability in the context of substitution and cross-coupling reactions.
Comparative Reactivity in Key Synthetic Transformations
Based on the principles outlined above, we can predict and rationalize the relative reactivity of 5-chloro- and 5-bromo-1,3-dihydroisobenzofuran-1-ol in several common and synthetically valuable reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For reactions such as the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step. The weaker C-Br bond in 5-bromo-1,3-dihydroisobenzofuran-1-ol facilitates a faster rate of oxidative addition compared to the C-Cl bond of its chloro-analogue.[7]
Expected Outcome: 5-Bromo-1,3-dihydroisobenzofuran-1-ol is expected to exhibit significantly higher reactivity in palladium-catalyzed cross-coupling reactions. This translates to milder reaction conditions (lower temperatures, shorter reaction times), lower catalyst loadings, and often higher yields compared to the 5-chloro derivative. The use of the 5-chloro analogue may necessitate more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable efficiency.
Proposed Experimental Protocols for Reactivity Comparison
To provide empirical support for the theoretical differences in reactivity, the following experimental protocols are proposed. These head-to-head comparison experiments are designed to deliver quantitative data on the relative performance of the two subject compounds under identical reaction conditions.
Experiment 1: Comparative Suzuki-Miyaura Cross-Coupling
This experiment aims to quantify the difference in reaction rate and yield for the Suzuki-Miyaura coupling of the 5-chloro and 5-bromo substrates with a common boronic acid.
Objective: To compare the reactivity of 5-chloro- and 5-bromo-1,3-dihydroisobenzofuran-1-ol in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
5-bromo-1,3-dihydroisobenzofuran-1-ol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In two separate, identical reaction vessels equipped with magnetic stir bars and reflux condensers, add this compound (1.0 mmol) to one and 5-bromo-1,3-dihydroisobenzofuran-1-ol (1.0 mmol) to the other.
-
Reagent Addition: To each vessel, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Solvent and Base: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and a 2 M aqueous solution of K₂CO₃ (2 mL).
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to each reaction mixture for GC-MS analysis.
-
Reaction Execution: Heat both reaction mixtures to 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes). Quench the aliquots with water and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Work-up: After 240 minutes (or upon completion of the more reactive substrate), cool the reaction mixtures to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the coupled product for both reactions and compare the kinetic profiles obtained from the GC-MS data.
Data Presentation:
| Time (min) | % Conversion (5-Chloro) | % Conversion (5-Bromo) |
| 0 | 0 | 0 |
| 15 | ||
| 30 | ||
| 60 | ||
| 120 | ||
| 240 |
| Substrate | Isolated Yield (%) |
| This compound | |
| 5-bromo-1,3-dihydroisobenzofuran-1-ol |
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the comparative Suzuki-Miyaura cross-coupling experiment.
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Summary and Recommendations
The established principles of organic chemistry strongly predict that 5-bromo-1,3-dihydroisobenzofuran-1-ol will be a more reactive and versatile synthetic intermediate than its 5-chloro counterpart, particularly in widely used transformations such as palladium-catalyzed cross-coupling reactions. The weaker carbon-bromine bond facilitates faster reaction kinetics and often allows for milder reaction conditions.
For researchers and drug development professionals, this translates to the following practical considerations:
-
For rapid and efficient diversification of the 1,3-dihydroisobenzofuran-1-ol core through cross-coupling chemistry, the 5-bromo derivative is the superior choice .
-
When cost is a primary driver and slower reaction kinetics are acceptable , the 5-chloro derivative may be a viable alternative , although it may require more optimization and potentially more sophisticated catalyst systems to achieve desired outcomes.
The provided experimental protocol for a comparative Suzuki-Miyaura coupling offers a robust framework for generating quantitative data to guide the selection of the optimal starting material for a specific drug discovery program.
References
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
- The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity.
- A Comparative Guide to the Reactivity of 5- Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development. Benchchem.
- Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Academia.edu.
- Sn1 and Sn2: leaving group (video). Khan Academy.
- Electrophilic substitution-halogenation of benzene rings. Doc Brown's Chemistry.
- Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. ResearchGate.
- Leaving Group Stability - SN1 and SN2 Reactions. YouTube.
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC.
- Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry.
- Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
- Preparation and isolation of isobenzofuran. Beilstein Journals.
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
- halogenation of aromatic rings by EAS reactions. YouTube.
- A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES.
- 18.3 Aromatic Halogenation. Chemistry LibreTexts.
- Synthesis of 1,3-dihydroisobenzofuran-5-ol and... - ResearchGate. ResearchGate.
- REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. University of South Florida.
- Nucleophilic aromatic substitution. Wikipedia.
- Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci. YouTube.
- Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. The Journal of Organic Chemistry.
- 5-Chloro- and 5-bromobenzfurazan 1-oxide revisited. ResearchGate.
- 11.2: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar.
- C-Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles as an Approach to Fused Pyridones and Pyranones. Journal of Chemical Research, Synopses.
- 5-Bromo-1,3-dihydroisobenzofuran. J&K Scientific LLC.
- A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-5-iodobenzene and 1,3,5-tribromobenzene. Benchchem.
- Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter.
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-1,3-dihydroisobenzofuran-1-ol
CAS Number: 98216-82-1 Molecular Formula: C8H7ClO2 Synonyms: 5-Chloro-1-hydroxy-1,3-dihydroisobenzofuran; 5-chlorophthalide (hemiacetal form)
Part 1: Executive Safety Summary
Treat as: Acute Toxin (Oral) | Skin & Eye Irritant | Respiratory Irritant
5-Chloro-1,3-dihydroisobenzofuran-1-ol is a halogenated bicyclic hemiacetal commonly used as an intermediate in the synthesis of SSRI antidepressants (e.g., Citalopram analogs). Its hemiacetal structure implies potential equilibrium with open-chain aldehyde forms, making it chemically reactive and potentially sensitive to moisture and oxidation.
Critical Directive: Do NOT handle on an open benchtop. Due to the halogenated aromatic nature and potential for bioactive intermediate properties, all manipulations must occur within a certified chemical fume hood or glovebox.
Part 2: Chemical Profile & Hazard Analysis (GHS)[1]
Understanding the why behind PPE selection is crucial for compliance. This compound falls under the "Halogenated Heterocycles" hazard class.
| Hazard Class | GHS Category | Hazard Statement | Mechanism of Risk |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Systemic absorption via ingestion; potential metabolic activation of the halogenated ring.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Lipophilic nature allows dermal penetration; chlorination increases local tissue reactivity. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Mucous membrane desiccation and chemical burns upon contact. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of dust/vapors triggers upper respiratory tract inflammation. |
Part 3: PPE Selection Matrix
This protocol uses a "Barrier-Redundancy" approach. We do not rely on a single layer of protection.[2]
Hand Protection (Glove Logic)
-
Primary Layer: Nitrile Rubber (0.11 mm / 4 mil).
-
Function: Dexterity and basic splash protection.
-
-
Secondary Layer (High Risk): Laminate Film (Silver Shield/4H) or Thicker Nitrile (0.2 mm / 8 mil).
-
Requirement: Mandatory during synthesis scale-up (>5g) or when handling concentrated stock solutions.
-
-
Scientific Rationale: Halogenated aromatics can permeate thin latex rapidly. Nitrile offers superior chemical resistance to the organic solvents (DCM, THF) typically used to dissolve this compound.
Respiratory Protection
-
Standard Operation: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Spill Cleanup/Powder Handling: NIOSH N95 or P100 Particulate Respirator (if outside hood).
-
Rationale: The solid form is likely a fine powder; static charge can aerosolize particles during weighing.
-
Eye & Face Protection[2][3][4][5][6][7][8][9][10]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+).
-
Note: Safety glasses are insufficient due to the risk of airborne dust entering from the sides or liquid splash during dissolution.[3]
-
Body Protection
-
Standard: Cotton Lab Coat (High-neck preferred) + Long pants + Closed-toe chemically resistant shoes.
-
Supplementary: Tyvek® sleeves if working with large volumes to bridge the gap between glove and coat.
Part 4: Operational Handling Protocol
Phase 1: Storage & Stability
-
Condition: Store at 2-8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
-
Rationale: As a hemiacetal, the compound is prone to dehydration to the phthalide (lactone) or oxidation. Moisture can shift the equilibrium; keep desiccated.
Phase 2: Weighing & Transfer
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a tared vial transfer method (weigh empty vial outside -> add solid inside hood -> weigh full vial outside).
-
Static Control: Use an anti-static gun or ionizer bar if the powder is "fly-away."
-
Solvent Choice: Dissolves readily in THF, Dichloromethane (DCM), or Methanol.
-
Caution: When dissolving in Methanol, be aware of potential acetal exchange reactions if catalyzed by acid.
-
Phase 3: Reaction Setup
-
Glassware: Flame-dried or oven-dried glassware is required to prevent hydrolysis.
-
Temperature: Many substitution reactions involving the hydroxyl group require cooling (0°C to -78°C) to control exotherms. Ensure PPE (cryogenic gloves) is available if using dry ice/acetone baths.
Part 5: Decontamination & Disposal Strategy
Waste Stream Classification: Halogenated Organic Waste.
Decontamination of Glassware[11]
-
Rinse 1: Acetone (collect in Halogenated Waste).
-
Rinse 2: Dilute Sodium Bicarbonate (aq) to neutralize any acidic byproducts.
-
Wash: Standard detergent scrub.
Spill Management (Solid)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don double nitrile gloves and N95 respirator.
-
Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical vacuum (HEPA).
-
Clean: Wipe area with soap and water; dispose of materials as hazardous waste.
Part 6: Visual Workflows
Workflow 1: Operational Risk & Handling Logic
Caption: Decision matrix for PPE selection based on scale, ensuring appropriate barrier protection levels.
Workflow 2: Emergency Spill Response
Caption: Immediate response protocols for solid vs. liquid spills to minimize exposure and contamination.
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90013, 5-Chloro-1-benzofuran (Analogous Hazard Data). Retrieved from [Link]
-
MolAid Chemicals. this compound (CAS 98216-82-1) Physical Properties and Synthesis. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
